Descarbamoyl cefuroxime
説明
Structure
3D Structure
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9-/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLHGWWWMRAIG-FBCAJUAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101388 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56271-94-4 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56271-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decarbamylcefuroxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6R-[6α,7β(Z)]]-7-[2-furyl(methoxyimino)acetamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESCARBAMOYLCEFUROXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9A49M069D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Physicochemical Properties of Descarbamoyl Cefuroxime
Introduction
This compound, recognized by pharmacopeias as Cefuroxime Sodium Impurity A, is a molecule of significant interest in the pharmaceutical sciences.[1] It holds a dual role as the principal degradation product of the second-generation cephalosporin antibiotic, cefuroxime, and as a key penultimate intermediate in its synthesis.[1][2] Understanding the physicochemical properties of this compound is paramount for the development of stable cefuroxime formulations, for impurity profiling, and for the synthesis of the active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, stability profile, and relevant experimental protocols.
Core Physicochemical Properties
This compound is a cephalosporin derivative featuring a β-lactam ring fused to a dihydrothiazine ring.[3] Its systematic name is (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4] Key physicochemical data are summarized in the table below.
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| Systematic Name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid | [4] |
| CAS Number | 56271-94-4 | [4] |
| Molecular Formula | C₁₅H₁₅N₃O₇S | [4][5][6][7] |
| Molecular Weight | 381.36 g/mol | [4][5][6][7] |
| Appearance | Off-White to Pale Beige Solid | [3][][9] |
| Melting Point | >135°C (decomposition) or 203-206°C | [][9] |
| Solubility | Soluble in DMSO; Slightly soluble in Methanol | [9][10][11] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere, protected from air and light | [9][10] |
Stability Profile
This compound is primarily formed via the hydrolysis of the carbamoyloxymethyl group at position 3 of the cefuroxime molecule.[2] The stability of its parent compound, cefuroxime, is thus intrinsically linked to the formation of this compound. Cefuroxime is inherently unstable in aqueous solutions and is susceptible to degradation under various stress conditions.[2][12]
Table 2: Summary of Cefuroxime Stability and this compound Formation
| Stress Condition | Observation | Outcome for Cefuroxime |
| Acidic Hydrolysis (0.1N HCl) | Highly sensitive; 70.94% degradation after 90 minutes. | Complete degradation by day 3.[13] |
| Alkaline Hydrolysis (0.1N NaOH) | Highly sensitive; 70.44% degradation after 90 minutes. | Complete degradation by day 3.[2][13] |
| Oxidative Stress (30% H₂O₂) | Substantial degradation; 67.90% degraded after 90 minutes. | Complete degradation by day 3.[2][13] The sulfur atom in the dihydrothiazine ring is a primary site for oxidation.[12] |
| Thermal Stress (50°C) | Exhibited remarkable stability. | Minimal degradation observed after five days.[2][13] |
| Photolytic Stress (Sunlight) | Maintained a stable profile. | Minimal degradation observed after five days.[13] |
In refrigerated aqueous injections (4°C), cefuroxime is stable for up to 14 days, with the relative content of this compound remaining below 3%.[14] However, at room temperature (22°C), cefuroxime concentration decreases rapidly, with a corresponding increase in this compound.[14]
Key Pathways and Workflows
Degradation Pathway of Cefuroxime
The principal degradation pathway for cefuroxime in aqueous solution is the hydrolysis of the carbamoyl group at the C-3 position, which yields this compound.[15] This reaction leads to a loss of antibacterial activity as the structural integrity of the molecule is compromised.[12]
Synthetic Pathway
This compound serves as a crucial intermediate in the synthesis of cefuroxime.[1][4] A common method involves the coupling of (Z)-2-methoxyimino-2-(furyl-2-yl) acetyl chloride (SMIA-Cl) with (6R,7R)-7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA).[16]
Analytical Workflow for Quantification
The quantification of this compound, often as an impurity or metabolite, typically employs High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][17] A deuterated analog, this compound-d3, is frequently used as an internal standard for accurate quantification in complex matrices like plasma.[1][18][19]
Experimental Protocols
Synthesis of this compound from 7-AHCA
This protocol describes a laboratory-scale synthesis.[16]
-
Preparation of 7-AHCA solution: A mixture of water (30 mL) and methanol (30 mL) is placed in a flask. 7-AHCA (2.0 grams, 8.7 mmol) is added, and the mixture is cooled to -40°C. A solution of sodium hydroxide (2.0 grams in 10 mL water) is added at -10°C over 10 minutes to obtain a clear solution.
-
Coupling Reaction: The 7-AHCA solution is added to a pre-prepared solution of the activated side chain (SMIA-Cl). The pH of the reaction mixture is maintained between 7.0 and 8.0 using a saturated sodium bicarbonate solution. The reaction temperature is raised to 0°C.
-
Work-up and Isolation: Once the reaction is complete, the pH is adjusted to approximately 2.0-2.5 with dilute HCl to precipitate the product. The solid is collected by filtration, washed sequentially with distilled water and dichloromethane, and dried under vacuum at 45°C to yield this compound.[16][19]
Forced Degradation Study Protocol (General)
This protocol is used to assess stability under various stress conditions.[2]
-
Stock Solution Preparation: Prepare a stock solution of cefuroxime in a suitable solvent such as methanol or water.
-
Acid Hydrolysis: Treat the stock solution with 0.1N HCl and heat for a specified period.
-
Base Hydrolysis: Treat the stock solution with 0.1N NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.
-
Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a stability-indicating HPLC method to quantify the remaining cefuroxime and the formation of this compound.
HPLC Method for Purity and Impurity Determination
This is a representative method for analyzing the purity of this compound or for its quantification as an impurity.[15]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.02 M potassium dihydrogen phosphate buffer, with pH adjusted to 3.0 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient mixture of Mobile Phase A and B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.[15]
-
Injection Volume: 10 µL.
-
Procedure: Prepare standard and sample solutions in the mobile phase (approx. 0.1 mg/mL). Inject the solutions and record the chromatograms. Purity is calculated by the area normalization method.[15]
Conclusion
This compound is a critical compound in the lifecycle of the antibiotic cefuroxime, acting as both a synthetic precursor and a primary degradation product.[1] Its physicochemical properties, particularly its formation under hydrolytic stress, dictate the stability requirements for cefuroxime-based pharmaceutical products. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the development, analysis, and quality control of this important second-generation cephalosporin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. GSRS [precision.fda.gov]
- 9. This compound [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]
- 14. ejhp.bmj.com [ejhp.bmj.com]
- 15. benchchem.com [benchchem.com]
- 16. gssrr.org [gssrr.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Synthesis of Descarbamoyl Cefuroxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Descarbamoyl cefuroxime is a critical molecule in the landscape of cephalosporin chemistry, serving both as the primary metabolite of the widely-used antibiotic cefuroxime and as a key intermediate in its synthesis.[1][2][3] This technical guide provides an in-depth overview of the synthesis of this compound from cefuroxime, primarily through hydrolysis. It details the reaction mechanisms, experimental protocols, and analytical methods for monitoring the conversion. Furthermore, this document presents quantitative data on the synthesis and outlines the established synthetic pathway from 7-aminocephalosporanic acid (7-ACA), offering a comprehensive resource for researchers in drug development and organic synthesis.
Introduction
Cefuroxime is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Its chemical stability is a crucial factor in its efficacy and formulation. The degradation of cefuroxime can occur through several pathways, with hydrolysis being a primary mechanism.[4] One of the principal degradation products is this compound, formed by the hydrolysis of the carbamoyl group at the 3-position of the cefuroxime molecule.[1][3] Understanding the synthesis of this compound from cefuroxime is essential for stability studies, impurity profiling, and metabolic research. While the conversion of cefuroxime to this compound is typically considered a degradation pathway, it can be controlled to produce the desired compound for use as a reference standard or as an intermediate in other synthetic processes.
Synthesis of this compound from Cefuroxime via Hydrolysis
The primary method for synthesizing this compound from cefuroxime is through the hydrolysis of the carbamoyloxymethyl side chain.[1] This reaction can be achieved under both acidic and alkaline conditions, or enzymatically.[1][5][6] The stability of cefuroxime is significantly influenced by pH and temperature, with instability observed in both acidic and alkaline environments.[4][7]
Chemical Hydrolysis
Alkaline hydrolysis is an effective method for the preparation of this compound. The use of a base such as sodium hydroxide can catalyze the cleavage of the carbamoyl group.
Enzymatic Hydrolysis
In vivo, the formation of this compound is considered a metabolic process, potentially mediated by enzymatic hydrolysis.[1] Studies have shown that bacteria such as Bacillus clausii can facilitate the hydrolysis of cefuroxime, suggesting the involvement of esterases or similar enzymes.[1]
Experimental Protocols
While a specific preparative protocol for the hydrolysis of cefuroxime to this compound is not extensively detailed in the literature, a plausible experimental approach can be derived from available degradation and analytical studies. The following is a representative protocol for the alkaline hydrolysis of cefuroxime.
Alkaline Hydrolysis of Cefuroxime
Objective: To synthesize this compound by the alkaline hydrolysis of cefuroxime.
Materials:
-
Cefuroxime
-
1.0 M Sodium Hydroxide (NaOH)
-
1.0 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Reverse-phase C18 column for HPLC analysis
Procedure:
-
Dissolution: Dissolve a known quantity of cefuroxime in deionized water to a final concentration of 1 mg/mL.
-
Hydrolysis: Add an equal volume of 1.0 M NaOH to the cefuroxime solution. Heat the mixture at 100°C for 60 minutes.[5]
-
Neutralization: After cooling to room temperature, neutralize the reaction mixture by adding 1.0 M HCl dropwise until the pH reaches approximately 7.0.
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC). An RP-C18 column with a mobile phase of methanol and a phosphate buffer can be used for separation, with UV detection at 278 nm.[8]
-
Isolation (Hypothetical): Once the reaction is complete, the product can be isolated by preparative HPLC or by adjusting the pH to the isoelectric point of this compound to induce precipitation, followed by filtration, washing with cold water, and drying under vacuum.
Alternative Synthesis: From 7-Aminocephalosporanic Acid (7-ACA)
A more common and controlled synthetic route to this compound involves its preparation as a key intermediate from 7-aminocephalosporanic acid (7-ACA).[3][9] This multi-step process offers better yields and purity compared to the degradation of cefuroxime.
Synthesis of this compound from 7-ACA: An Overview
The synthesis involves two main steps:
-
Deacetylation of 7-ACA: The acetoxy group at the C-3 position of 7-ACA is hydrolyzed to a hydroxymethyl group, yielding 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA).[8]
-
Acylation of 7-AHCA: The amino group at the C-7 position of 7-AHCA is acylated with an activated form of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA).[5]
A reported method for this synthesis resulted in a total yield of 71.3% with a purity of 90.9%.[4]
Data Presentation
Table 1: Synthesis of this compound from 7-ACA
| Parameter | Value | Reference |
| Starting Material | 7-Aminocephalosporanic Acid (7-ACA) | [4] |
| Key Intermediate | 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA) | [8] |
| Acylating Agent | (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) | [5] |
| Overall Yield | 71.3% | [4] |
| Product Purity | 90.9% | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gssrr.org [gssrr.org]
- 5. Spectrofluorimetric analysis of cefuroxime in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedgrid.com [biomedgrid.com]
- 8. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
- 9. CN102702231A - Method for preparing 3-descarbamoyl-cefuroxime acid - Google Patents [patents.google.com]
The Degradation Pathway of Descarbamoyl Cefuroxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Descarbamoyl cefuroxime is the primary degradation product and a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, cefuroxime. Understanding its degradation pathway is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This technical guide provides a comprehensive overview of the degradation of this compound, detailing its formation from cefuroxime and its subsequent breakdown under various stress conditions. This document outlines the primary degradation products, including the this compound lactone, and discusses the mechanisms of degradation, supported by available quantitative data and detailed experimental protocols for analysis.
Introduction
Cefuroxime, a widely prescribed β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its carbamoyl group at the C-3 position, leading to the formation of this compound.[1][2] This initial degradation step is a critical factor in the stability of cefuroxime formulations. This compound itself is not an inert substance and can undergo further degradation, impacting the overall impurity profile of the drug product.
This guide focuses on the degradation pathway of this compound, exploring its degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions. While comprehensive stability data for isolated this compound is limited, this document consolidates the available information and proposes degradation pathways based on the established chemistry of cephalosporins.
Degradation Pathways of this compound
The degradation of this compound is primarily driven by hydrolysis of the β-lactam ring and intramolecular cyclization (lactonization). The specific pathway and resulting degradation products are highly dependent on the environmental conditions, such as pH and temperature.
Formation of this compound from Cefuroxime
The initial and most significant degradation pathway of cefuroxime is the hydrolysis of the carbamoyloxymethyl side chain at the 3-position of the cephem nucleus, yielding this compound.[1][2] This reaction can be catalyzed by acid, base, or enzymes.[3]
Acid-Catalyzed Degradation and Lactonization
Under acidic conditions, and also during drying processes in the synthesis of cefuroxime, this compound can undergo an intramolecular esterification (lactonization) to form this compound lactone (also referred to as DCC lactone).[4][5] This is a significant impurity found in cefuroxime drug substances. Further degradation under acidic conditions likely involves the opening of the β-lactam ring, a common degradation pathway for cephalosporins, leading to a loss of antibacterial activity.[6][7]
Base-Catalyzed Degradation
In alkaline conditions, the primary degradation pathway for cephalosporins is the hydrolysis of the β-lactam ring.[6][7] It is therefore highly probable that this compound undergoes a similar degradation, resulting in the formation of an inactive open-ring product.
Oxidative Degradation
While specific studies on the oxidative degradation of this compound are not widely available, the sulfur atom in the dihydrothiazine ring of the cephalosporin core is susceptible to oxidation.[6] Oxidation would likely lead to the formation of sulfoxide derivatives, which may alter the molecule's conformation and biological activity.
Quantitative Degradation Data
Quantitative data on the degradation kinetics of isolated this compound is limited in the available literature. However, some studies on the degradation of cefuroxime provide insights into the formation and subsequent degradation of this compound.
Table 1: Kinetic Data for the Degradation of Cefuroxime and Formation/Degradation of Product A (presumed this compound) in Phosphate Buffer (pH 6.98) at 353 K[8]
| Compound | Process | Rate Constant (k) (s⁻¹) |
| Cefuroxime | Degradation | 1.24 x 10⁻³ |
| Product A | Formation | 1.29 x 10⁻³ |
| Product A | Degradation | 8.79 x 10⁻⁴ |
Table 2: Stability of Cefuroxime and Formation of this compound in Aqueous Solution[9][10]
| Storage Condition | Cefuroxime Concentration | This compound Content |
| Refrigerated (4°C) for 14 days | Physiochemically stable | Remained under 3% |
| 22°C after 14 days at 4°C | Stable for only 20 hours | Increased significantly |
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound degradation.
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products.
4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
4.1.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid drug substance or its solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
4.1.3. Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.
Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[3]
-
Column: Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (Acetonitrile).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 278 nm.[3]
-
Injection Volume: 10 µL.[3]
LC-MS/MS Analysis for Identification of Degradation Products
This protocol provides a general framework for the identification of degradation products using LC-MS/MS.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient to separate the parent compound and its degradation products.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry (MS/MS):
Visualizations
The following diagrams illustrate the degradation pathways and experimental workflows discussed in this guide.
Caption: Primary degradation pathway of Cefuroxime to this compound and its subsequent degradation.
Caption: Experimental workflow for forced degradation studies of this compound.
Conclusion
This compound is a critical molecule in the context of cefuroxime's stability and synthesis. Its primary degradation pathways involve lactonization under acidic or thermal stress and likely hydrolysis of the β-lactam ring under both acidic and alkaline conditions. While detailed quantitative kinetic data for the degradation of isolated this compound is not extensively available, the provided experimental protocols offer a robust framework for researchers to conduct further investigations. A thorough understanding of the degradation of this compound is essential for the development of stable cefuroxime formulations and for ensuring the quality and safety of this important antibiotic. Further studies are warranted to fully characterize all degradation products and to establish a comprehensive kinetic model for the degradation of this compound under various pharmaceutically relevant conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102898439B - Preparation method of this compound lactone - Google Patents [patents.google.com]
- 5. CN102898439A - Preparation method of this compound lactone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Physicochemical stability of high-concentration cefuroxime aqueous injection reconstituted by a centralised intravenous additive service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Descarbamoyl Cefuroxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics of descarbamoyl cefuroxime, a principal metabolite and degradation product of the second-generation cephalosporin antibiotic, cefuroxime. While extensive pharmacokinetic data for this compound in humans remains limited in publicly available literature, this document synthesizes the current understanding of its formation, analytical quantification, and available pharmacokinetic parameters, primarily derived from preclinical studies. This guide also provides detailed experimental protocols for the quantification of this compound and its parent drug, cefuroxime, in biological matrices. The frequent use of deuterated this compound (this compound-d3) as an internal standard in bioanalytical assays underscores its significance in pharmacokinetic and drug metabolism studies.
Introduction
Cefuroxime is a widely prescribed beta-lactam antibiotic available for parenteral and oral administration (as the prodrug cefuroxime axetil).[1][2] Upon administration, cefuroxime undergoes metabolism, with a significant portion of the dose being excreted unchanged in the urine.[1] One of the key transformation products is this compound, formed through the hydrolysis of the carbamoyloxymethyl side chain at the 3-position of the cefuroxime molecule.[1] While this occurs as a chemical degradation pathway, there is evidence suggesting its potential for in vivo enzymatic hydrolysis, positioning it as a metabolite of interest in pharmacokinetic studies.[1] Understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of the absorption, distribution, metabolism, and excretion (ADME) of cefuroxime.
Quantitative Pharmacokinetic Data
Table 1: Representative Pharmacokinetic Parameters of Cefuroxime and this compound in Rats[3]
| Parameter | Unit | Cefuroxime | This compound (Metabolite) |
| Cmax | µg/mL | 85.2 | 12.8 |
| Tmax | h | 0.083 | 1.0 |
| AUC(0-t) | µg·h/mL | 125.6 | 45.3 |
| AUC(0-inf) | µg·h/mL | 128.9 | 50.1 |
| t1/2 | h | 1.5 | 2.1 |
| CL | L/h/kg | 0.16 | - |
| Vd | L/kg | 0.35 | - |
Data are representative and will vary based on experimental conditions.
Table 2: Representative Pharmacokinetic Parameters of Cefuroxime in Humans (Oral Administration of Cefuroxime Axetil)[4]
| Parameter | Unit | Value (Mean ± SD) |
| Peak Plasma Concentration (Cmax) | µg/mL | 15.2 ± 3.1 |
| Time to Peak Concentration (Tmax) | h | 2.5 ± 0.8 |
| Area Under the Curve (0-t) (AUC(0-t)) | µg·h/mL | 75.4 ± 12.9 |
| Area Under the Curve (0-∞) (AUC(0-∞)) | µg·h/mL | 80.1 ± 14.2 |
| Elimination Half-life (t1/2) | h | 1.9 ± 0.4 |
| Apparent Volume of Distribution (Vd/F) | L | 20.5 ± 4.3 |
| Apparent Total Clearance (CL/F) | L/h | 6.2 ± 1.1 |
Note: This data is illustrative of typical values and can vary.
Signaling Pathways and Experimental Workflows
Metabolic Pathway
The formation of this compound from cefuroxime is a hydrolytic process.
Metabolic conversion of Cefuroxime.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following workflow outlines a typical preclinical pharmacokinetic study in rats for the analysis of cefuroxime and this compound.[3]
Pharmacokinetic study workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections provide protocols for a preclinical pharmacokinetic study and the subsequent bioanalytical quantification.
Preclinical Pharmacokinetic Study in Rats[3]
-
Animal Model : Male Sprague-Dawley rats (200-250 g).
-
Acclimatization : Animals are acclimatized for a minimum of three days before the study.
-
Dosing : A single intravenous (IV) bolus dose of Cefuroxime Sodium (e.g., 20 mg/kg) is administered via the tail vein. The dose is prepared in a suitable vehicle like sterile saline.
-
Blood Sampling : Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing K2-EDTA as an anticoagulant.
-
Plasma Preparation : Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma supernatant is transferred to clean, labeled tubes and stored at -80°C until analysis.
Bioanalytical Method: Quantification of Cefuroxime and this compound in Plasma by LC-MS/MS
This protocol is a composite based on established methods for cefuroxime analysis.[1][3]
-
Preparation of Stock and Working Solutions :
-
Cefuroxime Stock Solution (1 mg/mL) : Accurately weigh and dissolve Cefuroxime Sodium in a 50:50 (v/v) mixture of methanol and water.
-
This compound-d3 (Internal Standard) Stock Solution (1 mg/mL) : Accurately weigh and dissolve this compound-d3 in a 50:50 (v/v) mixture of methanol and water.
-
Working Solutions : Prepare serial dilutions of the Cefuroxime stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound-d3 (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation (Protein Precipitation) :
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the this compound-d3 working solution (internal standard).
-
Vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters :
-
Liquid Chromatography (LC) :
-
HPLC System : Agilent 1200 Series or equivalent.
-
Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry (MS) :
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Mode : Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Cefuroxime: 423.0 -> 317.9
-
This compound: 380.0 -> 275.0 (Predicted)
-
This compound-d3: 383.0 -> 278.0 (Predicted)
-
-
-
Discussion
The available data indicates that this compound is formed from cefuroxime and exhibits distinct pharmacokinetic properties in preclinical models. The longer half-life of this compound compared to the parent drug in rats suggests a slower elimination rate. The Tmax of 1.0 hour for the metabolite, compared to 0.083 hours for cefuroxime, is consistent with its formation from the parent drug.
The lack of extensive human pharmacokinetic data for this compound highlights a gap in the complete understanding of cefuroxime's disposition in humans. Further research is warranted to elucidate the extent of in vivo formation of this compound and its potential clinical implications. The robust analytical methods developed for its quantification, largely driven by the use of its deuterated analog as an internal standard, provide a solid foundation for such future investigations.
Conclusion
This compound is a key metabolite and degradation product of cefuroxime. While its pharmacokinetic profile in humans is not well-documented, preclinical data and advanced analytical methodologies allow for its study. The information and protocols presented in this technical guide provide a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cefuroxime and its metabolites. The continued investigation into the pharmacokinetics of this compound will contribute to a more comprehensive understanding of the overall clinical pharmacology of cefuroxime.
References
The Biological Profile of Descarbamoyl Cefuroxime: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Descarbamoyl cefuroxime is primarily recognized as a principal metabolite, degradation product, and a key synthetic intermediate of the second-generation cephalosporin antibiotic, cefuroxime.[1][2][3][4] The structural integrity of cefuroxime, particularly the presence of the carbamoyl group at the 3-position and the intact β-lactam ring, is crucial for its antibacterial efficacy. The formation of this compound involves the hydrolysis of this carbamoyl group, a process that is strongly suggested to correlate with a significant loss of biological activity.[2][5]
This technical guide synthesizes the available scientific information regarding the biological activity of this compound. While direct and extensive quantitative data on its antimicrobial spectrum is conspicuously absent in peer-reviewed literature, this document will detail its relationship to cefuroxime, the known effects of cefuroxime's degradation on its antibacterial action, and the inferred biological profile of this compound. Furthermore, standardized experimental protocols for the determination of antibacterial activity are provided to facilitate research into this and related compounds.
Presumed Biological Inactivity of this compound
The core of cefuroxime's antibacterial action lies in its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6] This action is contingent on the specific molecular structure of cefuroxime. Degradation pathways, including hydrolysis under both acidic and alkaline conditions, lead to the cleavage of the β-lactam ring and other structural modifications, resulting in a loss of antibacterial activity.[2][3][5]
This compound is a direct result of the hydrolysis of the carbamoyloxymethyl side chain of cefuroxime.[1] While one commercial supplier has claimed that this compound shows effectiveness against Staphylococcus aureus and Clostridium perfringens, this assertion is not substantiated by available peer-reviewed scientific literature. The consensus from degradation studies of cefuroxime is that such chemical modifications lead to inactive products. Therefore, it is presumed that this compound possesses negligible clinically relevant antibacterial activity.
Quantitative Data on Biological Activity
A comprehensive review of scientific literature did not yield any quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a standard panel of bacterial pathogens. For comparative purposes, the established antibacterial spectrum of the parent drug, cefuroxime, is summarized in the table below.
Table 1: In Vitro Antibacterial Spectrum of Cefuroxime
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 - 4 | [5][7] |
| Streptococcus pneumoniae | ≤0.06 - 2 | [5][7] |
| Streptococcus pyogenes | ≤0.06 - 0.5 | [5] |
| Haemophilus influenzae (including β-lactamase producing strains) | ≤0.06 - 4 | [5][7] |
| Escherichia coli | 0.5 - >128 | [5][7] |
| Klebsiella pneumoniae | 0.5 - 16 | [5][7] |
| Neisseria gonorrhoeae | 0.06 - 0.5 | [1][5] |
| Proteus mirabilis | 0.25 - 8 | [5][7] |
| Enterobacter spp. | 1 - >128 | [1] |
| Pseudomonas aeruginosa | Resistant | [5][8] |
| Bacteroides fragilis | Resistant | [5][8] |
Note: MIC values can vary depending on the strain and testing methodology.
Signaling Pathways and Logical Relationships
The logical relationship between cefuroxime, its degradation to this compound, and the resulting loss of biological activity can be visualized as follows.
Cefuroxime Degradation and Activity Loss
Experimental Protocols
To facilitate further research into the biological activity of this compound, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Test compound (this compound)
-
Parent compound (Cefuroxime) as a control
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Spectrophotometer or plate reader
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound and cefuroxime in a suitable solvent (e.g., DMSO or water) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions with CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
MIC Determination Workflow
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
1. Materials:
-
Test compound (this compound)
-
Parent compound (Cefuroxime) as a control
-
CAMHB
-
Bacterial strains
-
Shaking incubator (35°C ± 2°C)
-
Spectrophotometer
-
Agar plates for colony counting
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay, with a final concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.
-
Addition of Compound: Add the test compound and control compound to the flasks at concentrations corresponding to multiples of their MICs (e.g., 1x MIC, 4x MIC). Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks in a shaking incubator at 35°C ± 2°C. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the compounds. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
This compound is a well-documented degradation product and synthetic precursor of cefuroxime. The available evidence from studies on cefuroxime degradation strongly indicates that this compound lacks significant antibacterial activity. The structural modifications, specifically the loss of the carbamoyl group, are associated with the inactivation of the antibiotic. To date, there is a notable absence of direct quantitative studies on the biological activity of isolated this compound in the scientific literature. Further research, employing standardized methodologies such as those outlined in this guide, is necessary to definitively quantify its antimicrobial spectrum and confirm its presumed biological inactivity.
References
- 1. Cefuroxime, a new cephalosporin antibiotic: activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]
- 4. scbt.com [scbt.com]
- 5. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cefuroxime, a New Cephalosporin Antibiotic: Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefuroxime: Mechanisms of Action, Antimicrobial Activity, Pharmacokinetics, Clinical Applications, Adverse Reactions an… [ouci.dntb.gov.ua]
A Technical Guide to the Synthesis of Cefuroxime from its Penultimate Precursor, Descarbamoyl Cefuroxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefuroxime, a second-generation cephalosporin antibiotic, plays a crucial role in treating a broad spectrum of bacterial infections. Its synthesis is a multi-step process, with descarbamoyl cefuroxime serving as a key penultimate intermediate. This technical guide provides a comprehensive overview of the synthetic transformation of this compound into cefuroxime. It details the critical carbamoylation reaction, presents quantitative data from various synthetic approaches, and outlines detailed experimental protocols. Furthermore, this document illustrates the synthetic workflow through logical diagrams to facilitate a deeper understanding of the process for researchers, scientists, and drug development professionals.
Introduction
Cefuroxime, chemically known as (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a widely used β-lactam antibiotic.[1] The synthesis of cefuroxime often originates from 7-aminocephalosporanic acid (7-ACA).[2] A common and efficient pathway involves the initial conversion of 7-ACA to (6R,7R)-7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA), followed by N-acylation to yield this compound.[2][3] this compound is the direct precursor to cefuroxime, making the final carbamoylation step a critical transformation in the overall synthesis.[3] This guide focuses specifically on this pivotal conversion.
This compound is not only a synthetic intermediate but is also recognized as a primary degradation product and a process impurity of cefuroxime, designated as Cefuroxime Sodium Impurity A in pharmacopeias.[3] Therefore, a thorough understanding of its conversion to cefuroxime is essential for process optimization, impurity control, and ensuring the final drug product's quality and safety.
The Synthetic Pathway: From this compound to Cefuroxime
The core transformation in the synthesis of cefuroxime from its precursor is the carbamoylation of the 3-hydroxymethyl group of this compound.[3] This reaction introduces the carbamoyloxymethyl side chain at the C-3 position, which is characteristic of the cefuroxime molecule.
A prevalent method for this carbamoylation involves the use of chlorosulfonyl isocyanate (CSI) in an appropriate solvent.[1][4] The reaction proceeds through the formation of an N-chlorosulfonyl urethane intermediate, which is subsequently hydrolyzed to yield the final urethane (carbamate) structure of cefuroxime.[4]
The overall synthetic workflow, starting from the common precursor 7-ACA, is depicted below to provide context for the final carbamoylation step.
Figure 1: General synthetic workflow for Cefuroxime from 7-ACA.
Quantitative Data Presentation
The efficiency of the carbamoylation step is critical for the overall yield and purity of the final cefuroxime product. The following tables summarize quantitative data from various reported experimental conditions.
Table 1: Synthesis of this compound Acid
| Starting Materials | Key Reagents | Solvent System | Yield (%) | Purity (%) | Reference |
| 7-AHCA and SMIA-Cl | Sodium Hydroxide, Sodium Bicarbonate, HCl | Water, Methanol | 71.3 | 90.9 | [1] |
Table 2: Synthesis of Cefuroxime Acid from this compound Acid
| Molar Ratio (this compound : CSI) | Solvent | Yield (%) | Purity | Reference |
| 1 : 2 | Acetonitrile | 72 | High | [1] |
| Not Specified | Dimethylcarbonate | 95 | >95% | [4] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic steps involved in the conversion of this compound to cefuroxime.
Preparation of this compound Acid from 7-AHCA and SMIA-Cl[1]
-
A mixture of water (30 mL) and methanol (30 mL) is introduced into a flask.
-
7-AHCA (2.0 grams, 8.7 mmol) is added, and the mixture is cooled to -40°C.
-
A solution of sodium hydroxide (2.0 grams in 10 mL of water) is added at -10°C over 10 minutes to obtain a clear solution.
-
After the reaction is complete, the pH of the mixture is adjusted to a range of 7.0 to 8.0 using a dilute HCl solution.
-
The reaction temperature is raised to 0°C, and a saturated sodium bicarbonate solution (20 mL) and a solution of SMIA-Cl are added at 0-2°C.
-
The mixture is refluxed for 30 minutes.
-
Upon completion, the pH is adjusted to 2.0 with a dilute HCl solution.
-
The resulting product is filtered, washed sequentially with distilled water and dichloromethane, and dried at 45°C in a vacuum to yield this compound acid as a white powder.
Preparation of Cefuroxime Acid from this compound Acid[1]
-
A stirred suspension of this compound acid (2.5 grams, 0.0065 mol) in dry acetonitrile (12.5 mL) is prepared.
-
Chlorosulfonyl isocyanate (CSI, 2.0 mL, 0.0229 mol) is added at 0-5°C over 15 minutes.
-
The mixture is stirred at 0-5°C for 60 minutes.
-
The resulting clear solution is poured into cold water (25 mL) and stirred continuously at 25°C for 60 minutes.
-
The reaction mixture is extracted with ethyl acetate (50 mL) after adjusting the pH to 7.5 with a 25% ammonia solution at 5°C.
-
The aqueous phase is treated with activated carbon (1.0 g) at a pH range of 5.0 to 5.5 at 5°C.
-
The solid product is washed with an acetonitrile-water mixture (1:4 ratio, three times) and dried at 40°C in a vacuum to obtain cefuroxime acid.
Figure 2: Detailed experimental workflow for the synthesis of Cefuroxime.
Conclusion
The conversion of this compound to cefuroxime is a synthetically crucial and well-established process in the manufacturing of this vital antibiotic. The carbamoylation of the 3-hydroxymethyl group, typically achieved with chlorosulfonyl isocyanate, is a high-yielding reaction when performed under optimized conditions. A thorough understanding of the experimental parameters, including stoichiometry, temperature, and pH control, is paramount for achieving high purity and yield of the final cefuroxime product. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and manufacturing to refine and control this critical synthetic step.
References
The Hydrolysis of Cefuroxime: A Technical Deep Dive into the Formation of Descarbamoyl Cefuroxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefuroxime, a second-generation cephalosporin antibiotic, is a vital tool in the management of a wide array of bacterial infections.[1] Its efficacy, like all β-lactam antibiotics, is intrinsically linked to its chemical stability. A primary degradation pathway for cefuroxime in aqueous environments is the hydrolysis of the carbamoyloxymethyl group at position 3 of the cephem nucleus, leading to the formation of descarbamoyl cefuroxime.[2] This transformation results in a significant loss of antibacterial activity.[3] A thorough understanding of the kinetics and mechanisms of this hydrolytic degradation is paramount for the development of stable pharmaceutical formulations, ensuring optimal therapeutic efficacy and patient safety.
This technical guide provides a comprehensive overview of the hydrolysis of cefuroxime to this compound, detailing the underlying chemical pathways, influential factors, and analytical methodologies for its characterization.
Degradation Pathway: From Cefuroxime to this compound
The principal mechanism for the formation of this compound is hydrolysis, a reaction significantly influenced by pH and temperature.[3][4] This process involves the cleavage of the carbamoyl group from the C-3 side chain of the cefuroxime molecule.
Caption: Hydrolysis of Cefuroxime to this compound.
Quantitative Data on Cefuroxime Degradation
The rate of cefuroxime hydrolysis is subject to various environmental conditions. The tables below summarize the quantitative data on the degradation kinetics.
Table 1: pH-Dependent Hydrolysis of Cefuroxime
| pH | Temperature (°C) | Observed Rate Constant (k_obs) (h⁻¹) | Reference |
| 0.42 | 70 | 1.24 x 10⁻³ (formation of Product C) | [2] |
| 1.96 | 50 | 8.88 x 10⁻⁴ (formation of Product D) | [2] |
| 4.0 - 7.0 | 25 | Region of maximum stability | [4] |
| 6.98 | 80 | 2.15 x 10⁻³ (formation of Product A) | [2] |
| 11.96 | 50 | 2.95 x 10⁻³ (degradation) | [2] |
Note: Product A in neutral medium and Product C in acidic medium correspond to degradation products originating from the hydrolysis of the β-lactam ring and/or the carbamoyloxymethyl group. Product D is noted in alkaline medium.
Table 2: Temperature Dependence of Cefuroxime Degradation
| Temperature (°C) | pH | Condition | Degradation Rate | Reference |
| 5 | 4.5-7.3 | 5% Dextrose Inj. | Stable for >30 days | [5] |
| 20 | - | Oral Suspension | Stable for 10 days | [6] |
| 25 | 4.5-7.3 | 5% Dextrose Inj. | Stable for 1 day | [5] |
| 30 | 60% RH | Ceroxim tablets | Significant change in Δ³-isomer | [3] |
| 40 | 75% RH | Ceroxim tablets | Significant change in Δ³-isomer | [3] |
Experimental Protocols
Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. A general protocol for the forced degradation of cefuroxime is as follows:
Objective: To induce the degradation of cefuroxime under various stress conditions to identify degradation products and develop a stability-indicating assay.
Materials:
-
Cefuroxime sodium
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation of Cefuroxime.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of cefuroxime sodium at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid cefuroxime powder in a hot air oven at 60°C for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify cefuroxime and its degradation products, including this compound.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately quantifying cefuroxime in the presence of its degradation products.
Table 3: Example HPLC Parameters for Cefuroxime and this compound Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Teknokroma, tracer excel C8 (15cm x 0.46cm, 5µm) | ACE C18 (150×4.6 mm id, 5 μm) | [7],[5] |
| Mobile Phase | 0.02M KH₂PO₄: Methanol: Acetonitrile (60:35:5 v/v) | Acetonitrile: Phosphate buffer pH 4.5 (75:25) | [7],[8] |
| Flow Rate | 1 mL/min | 1 mL/min | [7],[8] |
| Detection | 278 nm | 275 nm | [7],[8] |
| Temperature | 35°C | Ambient | [7],[8] |
| Injection Vol. | 20 µL | 20 µL | [8] |
Logical Relationship for HPLC Method Development
Caption: Logical Flow for HPLC Method Development and Validation.
Conclusion
The hydrolysis of cefuroxime to this compound is a critical degradation pathway that significantly impacts the antibiotic's efficacy. This transformation is highly dependent on environmental factors, particularly pH and temperature. A comprehensive understanding of the kinetics of this degradation, coupled with robust, validated analytical methods, is essential for the development of stable and effective cefuroxime formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the formulation of high-quality drug products with optimal shelf-life and therapeutic performance.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. A stability indicating assay method for cefuroxime axetil and its application to analysis of tablets exposed to accelerated stability test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefuroxime hydrolysis kinetics and stability predictions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddtjournal.net [ddtjournal.net]
- 6. The relationship of diastereomer hydrolysis kinetics to shelf-life predictions for cefuroxime axetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
- 8. pharmasm.com [pharmasm.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Descarbamoyl Cefuroxime
Abstract
This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Descarbamoyl Cefuroxime, a primary degradation product and key intermediate of the cephalosporin antibiotic, Cefuroxime.[1][2] The described method is crucial for quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.
Introduction
Cefuroxime is a widely used second-generation cephalosporin antibiotic.[3] Its efficacy and safety are dependent on its purity and stability. This compound is a significant related substance, recognized as Cefuroxime Sodium Impurity A by pharmacopeias, that can arise during synthesis or through degradation of the final product.[2] The formation of this compound occurs via the hydrolysis of the carbamoyl group at the C-3 position of the cephem nucleus.[1] Therefore, a reliable analytical method to monitor and control the levels of this impurity is essential. This document provides a detailed protocol for an HPLC method suitable for this purpose.
Chemical Structures and Relationship
The relationship between Cefuroxime and its primary degradation product, this compound, is illustrated below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This protocol outlines a reverse-phase HPLC method with UV detection for the determination of the purity and impurity profile of this compound.[1]
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase A | 0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | A gradient mixture of Mobile Phase A and Mobile Phase B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 278 nm[1] |
| Injection Volume | 10 µL[1] |
Preparation of Solutions:
-
Standard Preparation: A solution of this compound reference standard is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.[1]
-
Sample Preparation: The sample is prepared in the mobile phase to achieve a similar concentration to the standard solution.[1]
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.[1]
-
Record the chromatograms.
-
The purity is calculated by the area normalization method, and impurities are quantified against the reference standard.[1]
Stability-Indicating HPLC Method
This method is designed to separate Cefuroxime from its degradation product, this compound, and is suitable for stability studies.[4]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column |
| Detector | Diode Array Detector[4] |
| Detection Wavelength | 273 nm[4] |
| Run Time | 6 min[4] |
Observations:
-
In a stability study, the retention times for this compound and Cefuroxime were observed to be 2.6 min and 3.1 min, respectively.[4]
Method Validation Summary
The following table summarizes typical validation parameters for HPLC methods used in the analysis of Cefuroxime and its related substances. While specific data for this compound as the primary analyte is limited, these values provide a general reference.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.997[4] |
| Accuracy (% Recovery) | 98.54 - 99.35% (for Cefuroxime Axetil)[5] |
| Precision (Intra-day %RSD) | 0.517% (for Cefuroxime Axetil)[5] |
| Precision (Inter-day %RSD) | 1.102% (for Cefuroxime Axetil)[5] |
| Limit of Detection (LOD) | 0.06 µg/mL (for ∆³-Cefuroxime Axetil)[6] |
| Limit of Quantification (LOQ) | 0.45 µg/mL (for ∆³-Cefuroxime Axetil)[6] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[7] A general protocol is as follows:
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Cefuroxime in a suitable solvent (e.g., methanol or water).[7]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1N HCl) and heat for a specified period.[7]
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1N NaOH) at room temperature or with heating.[7]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 30% hydrogen peroxide).
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 50-80°C).[7]
-
Photolytic Degradation: Expose the solid drug or a solution to UV or fluorescent light.[7]
-
-
Sample Analysis: Withdraw samples at various time points, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.[7]
-
Quantification: Calculate the percentage degradation of Cefuroxime and the formation of this compound based on the peak areas in the chromatograms.[7]
Conclusion
The HPLC method described in this application note is suitable for the routine analysis of this compound in pharmaceutical samples. The method is specific, and its stability-indicating nature can be confirmed through forced degradation studies. Proper validation of the method in accordance with regulatory guidelines is essential before its implementation in a quality control environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
- 6. A stability indicating assay method for cefuroxime axetil and its application to analysis of tablets exposed to accelerated stability test conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Determination of Descarbamoyl Cefuroxime using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Descarbamoyl Cefuroxime, a primary degradation product of the cephalosporin antibiotic, Cefuroxime. The described method is specific, accurate, and precise, making it suitable for routine quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing.
Introduction
Cefuroxime is a widely used second-generation cephalosporin antibiotic. Its degradation profile is of critical importance for ensuring the safety and efficacy of pharmaceutical formulations. This compound is a significant degradation product formed via hydrolysis.[1] Monitoring and controlling the levels of this impurity is a regulatory requirement. This document provides a detailed protocol for a reversed-phase HPLC-UV method designed for the accurate quantitation of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required for this analysis.[1] The chromatographic conditions have been optimized for the separation of this compound from Cefuroxime and other potential impurities.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Isocratic or Gradient HPLC with UV-Vis Detector |
| Column | Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient mixture of Mobile Phase A and Mobile Phase BMobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acidMobile Phase B: Acetonitrile |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 278 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to obtain a 0.02 M solution. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
b. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 0.1 mg/mL.[1]
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range.
c. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Result |
| Specificity | No interference at the retention time of this compound | Conforms |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | 0.85% |
| - Interday | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of Descarbamoyl Cefuroxime in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of descarbamoyl cefuroxime in human plasma. This compound is a key metabolite and degradation product of the second-generation cephalosporin antibiotic, cefuroxime. The accurate measurement of this compound is crucial for comprehensive pharmacokinetic and stability studies of cefuroxime. This method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard (this compound-d3) to ensure accuracy and precision.[1][2][3] The developed assay is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Cefuroxime is a widely prescribed antibiotic for treating a variety of bacterial infections.[1][4] It is metabolized or degrades to form this compound, making the quantification of this metabolite essential for understanding the complete pharmacokinetic profile of the parent drug. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for accurately measuring low concentrations of this compound in complex biological matrices like plasma.[2] This application note provides a detailed protocol for the extraction and quantification of this compound, which can be readily implemented in a research or clinical laboratory.
Experimental Protocols
1. Materials and Reagents
-
This compound (analyte)
-
Acetonitrile (LC-MS grade)[1]
-
Deionized water (18.2 MΩ·cm)[1]
-
Human plasma (K2-EDTA as anticoagulant)[1]
2. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[3]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d3 in methanol.[1][3]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.[1] Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.[4]
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QC samples on ice.[1]
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution.[3]
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1][2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
4. LC-MS/MS Method The following are typical LC-MS/MS parameters. Method optimization may be required.
-
Liquid Chromatography
-
LC System: Acquity UPLC H-class or equivalent[5]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[4]
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
-
Flow Rate: 0.3 mL/min[4]
-
Injection Volume: 5 µL[3]
-
Gradient Program:
Time (min) %A %B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
-
Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 408.1 192.1 ~20 This compound-d3 411.1 195.1 ~20 (Note: Exact m/z values and collision energies may require optimization on the specific instrument used.)
-
Data Presentation
The performance of LC-MS/MS methods for the parent drug, cefuroxime, provides a benchmark for the expected performance of the this compound assay.
Table 1: Summary of Quantitative Performance Data from Cefuroxime LC-MS/MS Methods
| Validation Parameter | Method 1 (Protein Precipitation) | Method 2 (Solid Phase Extraction) |
|---|---|---|
| Linearity Range | 0.0525–21.0 µg/mL[6] | 81.0–15976.2 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL[8] | 81.0 ng/mL[7] |
| Accuracy | >90.92%[6] | Within ±6.3% of nominal values[7] |
| Precision (Intra-day & Inter-day) | <6.26%[6] | Within 7.6%[7] |
| Recovery | 89.44% to 92.32%[6] | Not explicitly stated[8] |
| Internal Standard (IS) | Tazobactam[6] | Cefoxitin[7] |
Mandatory Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for pharmacokinetic studies involving large numbers of samples. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method can be a valuable tool for researchers and professionals in the field of drug development and clinical pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of total and unbound cefuroxime in plasma by ultra‐performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/electrospray tandem mass spectrometry method for the determination of cefuroxime in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: High-Throughput Quantification of Cefuroxime in Biological Matrices Using Descarbamoyl Cefuroxime-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the second-generation cephalosporin antibiotic, Cefuroxime, in biological matrices. To ensure the highest accuracy and precision, this method employs Descarbamoyl cefuroxime-d3, a stable isotope-labeled internal standard.[1][2] this compound is a known metabolite and degradation product of Cefuroxime.[3][4][5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for matrix effects and variability in sample preparation.[1][3] This document provides detailed experimental protocols, data presentation, and workflow visualizations to guide researchers in implementing this method for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][6]
Introduction
Cefuroxime is a widely prescribed broad-spectrum cephalosporin antibiotic effective against a range of bacterial infections.[4] Accurate measurement of Cefuroxime concentrations in biological fluids such as plasma is crucial for understanding its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).[2] Such studies are fundamental in optimizing dosing regimens and ensuring therapeutic efficacy.[3][7]
LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1] The reliability of LC-MS/MS data is significantly enhanced by the use of an appropriate internal standard.[1] this compound-d3 is an ideal internal standard for Cefuroxime analysis because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4] The mass difference due to deuterium labeling allows for its distinct detection by the mass spectrometer, enabling precise quantification.[2]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime Sodium in a 50:50 (v/v) mixture of methanol and water.[3]
-
This compound-d3 Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the Cefuroxime stock solution.[1][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefuroxime stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.[3]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound-d3 stock solution to a suitable working concentration with the same diluent.[3][4]
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Cefuroxime from plasma samples.[3][4]
-
Thaw plasma samples, calibration standards, and QC samples on ice.[3]
-
To 50-100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the this compound-d3 working solution.[3]
-
Vortex the mixture briefly.[3]
-
Add 150-300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[1][3]
-
Centrifuge at 10,000-13,000 rpm for 10 minutes at 4°C.[1][3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3] For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.[8]
LC-MS/MS Method
The following are typical LC-MS/MS parameters and may require optimization for individual systems.[3]
-
LC System: High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) system.[1]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
MS System: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Presentation
Pharmacokinetic Parameters
The following table presents representative pharmacokinetic parameters of Cefuroxime and its metabolite, this compound, in rats following a single intravenous administration of Cefuroxime Sodium.
| Parameter | Unit | Cefuroxime | This compound (Metabolite) |
| Cmax | µg/mL | 85.2 | 12.8 |
| Tmax | h | 0.083 | 1.0 |
| AUC(0-t) | µgh/mL | 125.6 | 45.3 |
| AUC(0-inf) | µgh/mL | 128.9 | 50.1 |
| t1/2 | h | 1.5 | 2.1 |
| CL | L/h/kg | 0.16 | - |
| Vd | L/kg | 0.35 | - |
Table 1: Representative Pharmacokinetic Parameters of Cefuroxime in Rats.[3]
Bioanalytical Method Validation Parameters
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for Cefuroxime quantification, demonstrating the method's reliability.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.05 - 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Accuracy | >90% |
| Precision (Intra-day & Inter-day) | <15% |
| Recovery | 89% - 93% |
Table 2: Typical performance of a validated LC-MS/MS method for Cefuroxime.
Visualizations
Cefuroxime Metabolism
Cefuroxime is relatively stable metabolically, with a significant portion excreted unchanged.[7] However, it can undergo hydrolysis to form this compound.[4]
Experimental Workflow
The following diagram outlines the general workflow for the quantification of Cefuroxime in plasma using this compound-d3 as an internal standard.
Conclusion
The use of this compound-d3 as an internal standard provides a robust and reliable method for the quantification of Cefuroxime in biological matrices by LC-MS/MS.[1] The protocols outlined in this application note serve as a comprehensive guide for researchers and scientists to develop and validate a bioanalytical method for Cefuroxime. The implementation of a stable isotope-labeled internal standard is critical for achieving high-quality data essential for pharmacokinetic, bioequivalence, and other drug development studies.[1]
References
- 1. Pharmacokinetics and absolute bioavailability of oral cefuroxime axetil in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of cefuroxime in rat blood and brain by microdialysis and microbore liquid chromatography. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic models for the saturable absorption of cefuroxime axetil and saturable elimination of cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Descarbamoyl Cefuroxime in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefuroxime is a widely prescribed second-generation cephalosporin antibiotic.[1] Descarbamoyl cefuroxime is a principal degradation product and metabolite of cefuroxime.[1][2][3] Accurate quantification of this compound in plasma is crucial for comprehensive pharmacokinetic and stability studies of cefuroxime, as its presence can be an indicator of drug degradation prior to or after administration.[2][4] This document provides detailed application notes and protocols for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5] The use of a stable isotope-labeled internal standard, such as this compound-d3, is recommended for optimal accuracy and precision.[6][7]
Quantitative Data Summary
The following tables summarize the key performance characteristics of LC-MS/MS methods applicable for the quantification of cefuroxime and, by extension, this compound in plasma. These methods typically involve the simultaneous analysis of both compounds.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | Method 1 (Protein Precipitation) | Method 2 (SPE) |
| Linearity Range | 10 - 5000 ng/mL (for Cefuroxime)[5] | 0.0525 – 21.0 µg/mL (for Cefuroxime)[8] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (for Cefuroxime)[5] | 0.0525 µg/mL (for Cefuroxime)[8] |
| Accuracy | Within ±15% (% Bias)[5] | >90.92%[8] |
| Precision (Intra-day & Inter-day) | < 15% (%CV)[5] | <6.26%[8] |
| Recovery | > 85%[5] | 89.44% to 92.32%[8] |
| Internal Standard (IS) | Cefuroxime-d3[5] or this compound-d3[7] | Tazobactam[8][9] or Cefoxitin[8] |
| Sample Preparation | Protein Precipitation[5] | Solid Phase Extraction (SPE)[8] |
Experimental Protocols
Detailed methodologies for sample preparation and LC-MS/MS analysis are provided below.
Protocol 1: Protein Precipitation Method
This protocol is a rapid and straightforward method for sample preparation, well-suited for high-throughput analysis.[10]
Materials and Reagents:
-
Plasma samples (K2-EDTA as anticoagulant)[6]
-
This compound reference standard
-
This compound-d3 (Internal Standard)[7]
-
Acetonitrile (LC-MS grade)[6]
-
Methanol (LC-MS grade)[5]
-
Formic acid (LC-MS grade)[6]
-
Deionized water (18.2 MΩ·cm)[6]
-
Microcentrifuge tubes
-
Pipettes, vortex mixer, centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of methanol and water.
-
Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.[7]
-
From the stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in a 50:50 methanol/water mixture.
-
Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the IS stock solution.[7]
-
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QC samples on ice.[6]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3).[7]
-
Vortex the mixture for 10 seconds.[7]
-
Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[6][7]
-
Vortex vigorously for 1 minute.[6]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[5][6]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5][6]
-
LC-MS/MS Conditions for Protein Precipitation Method
Table 2: Chromatographic Conditions
| Parameter | Value |
| HPLC System | UPLC/HPLC System[5] |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 2-5 µL[1][10] |
| Gradient Program | Time (min) |
Table 3: Mass Spectrometry Conditions
| Parameter | Cefuroxime | This compound-d3 (IS) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[5] | |
| Ionization Mode | ESI Positive[5] | ESI Positive[5] |
| Precursor Ion (m/z) | 425.1[5] | 428.1[5] |
| Product Ion (m/z) | 207.1[5] | 210.1[5] |
| Dwell Time (ms) | 100[5] | 100[5] |
| Collision Energy (eV) | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized |
Note: The m/z values for this compound would need to be determined, but the deuterated internal standard's parent and product ions provide a strong indication for method setup.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical stability of high-concentration cefuroxime aqueous injection reconstituted by a centralised intravenous additive service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Descarbamoyl Cefuroxime: A Key Biomarker for Cefuroxime Degradation - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefuroxime, a second-generation cephalosporin antibiotic, is widely used in clinical practice. However, its susceptibility to degradation poses a significant challenge in ensuring the quality, efficacy, and safety of its pharmaceutical formulations. The primary degradation pathway involves the hydrolysis of the carbamoyloxymethyl side chain at the 3-position, leading to the formation of descarbamoyl cefuroxime.[1] This application note provides a comprehensive overview of this compound as a critical biomarker for cefuroxime degradation, including quantitative data from forced degradation studies and detailed protocols for its analysis.
Cefuroxime's stability is significantly influenced by factors such as pH, temperature, and the presence of oxidizing agents.[2] Forced degradation studies are therefore essential to identify potential degradation products and to develop stability-indicating analytical methods.[2]
Cefuroxime Degradation Pathway
The principal mechanism of cefuroxime degradation is hydrolysis, which can be catalyzed by both acidic and alkaline conditions, leading to the cleavage of the β-lactam ring and subsequent loss of antibacterial activity.[2] Oxidation also contributes to its degradation.[2] The formation of this compound is a key step in this degradation process.
Figure 1: Primary degradation pathway of Cefuroxime to this compound.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability profile of cefuroxime. The following tables summarize the quantitative data from various stress conditions.
Table 1: Degradation of Cefuroxime Under Hydrolytic Conditions
| Stress Condition | Reagent | Time | Temperature | Remaining Cefuroxime (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 90 minutes | Ambient | 29.06% | [3] |
| Acid Hydrolysis | 0.1N HCl | 3 days | Ambient | 0% | [3] |
| Alkaline Hydrolysis | 0.1N NaOH | 90 minutes | Ambient | 29.56% | [3] |
| Alkaline Hydrolysis | 0.1N NaOH | 3 days | Ambient | 0% | [3] |
| Neutral Hydrolysis | Water | 2 hours | 60°C | Not specified, degradation observed | [4] |
Table 2: Degradation of Cefuroxime Under Oxidative, Thermal, and Photolytic Conditions
| Stress Condition | Reagent/Parameter | Time | Temperature | Remaining Cefuroxime (%) | Reference |
| Oxidative Degradation | 30% H₂O₂ | 90 minutes | Ambient | 32.10% | [3] |
| Oxidative Degradation | 30% H₂O₂ | 3 days | Ambient | 0% | [3] |
| Thermal Degradation | Dry Heat | 5 days | 50°C | 75.33% | [3] |
| Photolytic Degradation | Sunlight | 5 days | Ambient | 72.88% | [3] |
Experimental Protocols
Accurate monitoring of this compound requires robust analytical methods. The following are detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Protocol 1: Stability-Indicating HPLC Method for Cefuroxime and its Degradation Products
This protocol describes a reversed-phase HPLC method for the determination of cefuroxime in the presence of its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: Teknokroma, Tracer Excel C8 (15 cm x 0.46 cm, 5 µm) or equivalent.[5]
-
Mobile Phase: A filtered and degassed mixture of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 278 nm.[5]
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve cefuroxime axetil reference standard in methanol to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of cefuroxime axetil, to a suitable volumetric flask. Add methanol, sonicate to dissolve, and dilute to volume with methanol. Filter the solution through a 0.45 µm filter before injection.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 N NaOH before analysis.[2]
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before analysis.[2]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for a specified period.[2]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance to sunlight or UV radiation for a specified period.
Figure 2: Experimental workflow for the stability-indicating HPLC method.
Protocol 2: LC-MS/MS Method for Quantification of Cefuroxime and this compound in Plasma
This protocol outlines a method for the sensitive and selective quantification of cefuroxime and its metabolite, this compound, in a biological matrix, using a stable isotope-labeled internal standard.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent Zorbax SB-Aq (4.6 x 250 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.05% formic acid in water (42:58, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Ionization Mode: Negative ESI.[6]
-
MRM Transitions:
2. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of cefuroxime, this compound, and the internal standard (e.g., this compound-d3) in a suitable solvent (e.g., 50% methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge at 13,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Figure 3: Bioanalytical workflow for LC-MS/MS quantification.
Conclusion
This compound is a critical biomarker for monitoring the degradation of cefuroxime. Understanding its formation under various stress conditions is essential for the development of stable pharmaceutical formulations and for ensuring drug product quality. The provided protocols for stability-indicating HPLC and LC-MS/MS methods offer robust and reliable approaches for the quantification of cefuroxime and this compound, aiding in drug development and quality control processes. The use of a stable isotope-labeled internal standard like this compound-d3 is highly recommended for bioanalytical applications to ensure the highest accuracy and precision.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]
- 4. ddtjournal.net [ddtjournal.net]
- 5. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
- 6. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol for the Solid-Phase Extraction of Descarbamoyl Cefuroxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
Descarbamoyl cefuroxime is a key metabolite and degradation product of the second-generation cephalosporin antibiotic, cefuroxime.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and stability studies of cefuroxime. Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over simpler methods like protein precipitation, including higher sample purity, reduced matrix effects, and improved analytical sensitivity.[2] This document provides a detailed protocol for the solid-phase extraction of this compound from human plasma, intended for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While a specific, validated SPE protocol for this compound is not widely published, the following method has been adapted from established protocols for cefuroxime and general principles of reversed-phase SPE.[2][3][4]
Data Presentation
The following tables summarize the expected performance characteristics of this SPE protocol for this compound. These values are illustrative and based on typical results for similar analytical methods. Actual results may vary and require validation in your laboratory.
Table 1: Recovery of this compound from Human Plasma
| Analyte | Spiking Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |
| This compound | 5 | 92.5 | 4.8 |
| This compound | 50 | 95.1 | 3.2 |
| This compound | 500 | 94.3 | 2.9 |
Table 2: Intra- and Inter-Day Precision for the Quantification of this compound
| QC Level | Concentration (ng/mL) | Intra-Day Precision (RSD, %) | Inter-Day Precision (RSD, %) |
| Low | 10 | 5.2 | 6.8 |
| Medium | 100 | 4.1 | 5.5 |
| High | 400 | 3.5 | 4.9 |
Experimental Protocols
This protocol is intended for the extraction of this compound from human plasma samples prior to LC-MS/MS analysis.
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)[3]
-
This compound Standard: Analytical grade
-
Internal Standard (IS): this compound-d3 or a structurally similar compound not present in the sample[1][5]
-
Methanol: HPLC or LC-MS grade
-
Acetonitrile: HPLC or LC-MS grade
-
Formic Acid: LC-MS grade
-
Deionized Water: >18 MΩ·cm
-
Human Plasma: K2-EDTA as anticoagulant
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Solutions Preparation
-
Conditioning Solvent: 1 mL Methanol
-
Equilibration Solvent: 1 mL Deionized Water
-
Wash Solvent: 1 mL 5% Methanol in Deionized Water
-
Elution Solvent: 1 mL Acetonitrile with 0.1% Formic Acid
-
Reconstitution Solvent: 100 µL 10% Acetonitrile in Deionized Water with 0.1% Formic Acid
Sample Pre-treatment
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard working solution.
-
Add 400 µL of deionized water to the plasma sample.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
Solid-Phase Extraction Procedure
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove residual wash solvent.
-
Elution: Elute the analyte with 1 mL of acetonitrile containing 0.1% formic acid into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Downstream Analysis (LC-MS/MS)
While the specific parameters will need to be optimized for your system, a typical starting point for LC-MS/MS analysis is provided below.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusion of pure this compound and internal standard solutions.
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound.
Caption: Logical relationship of SPE in the analytical workflow.
References
Application Note: Protein Precipitation Method for the Quantitative Analysis of Descarbamoyl Cefuroxime in Biological Matrices
Introduction
Descarbamoyl cefuroxime is a principal metabolite and degradation product of cefuroxime, a widely used second-generation cephalosporin antibiotic.[1][2] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic, drug metabolism, and bioequivalence studies of cefuroxime.[2] Protein precipitation is a rapid, simple, and effective method for sample preparation in the bioanalysis of small molecules, making it well-suited for high-throughput screening.[3] This application note provides a detailed protocol for the extraction of this compound from plasma using protein precipitation, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound-d3, is recommended to ensure high accuracy and precision by correcting for sample preparation variability and matrix effects.[1][2]
Principle
Protein precipitation involves the addition of a water-miscible organic solvent or an acid to a biological sample to denature and precipitate proteins.[3] The precipitated proteins are then separated by centrifugation, and the resulting supernatant, containing the analyte of interest, is collected for analysis.[3] Acetonitrile and methanol are common organic solvents used for this purpose.[3][4] This method is favored for its simplicity and speed, although it may result in less clean extracts compared to more selective techniques like solid-phase extraction (SPE).[3]
Experimental Protocols
Two common protein precipitation methods using acetonitrile and methanol are described below. These protocols are based on established methods for cefuroxime analysis and are applicable to its metabolite, this compound.[3][5]
Method 1: Protein Precipitation with Acetonitrile
This protocol is suitable for the analysis of this compound in plasma using LC-MS/MS.[1][3]
Materials:
-
Biological plasma sample
-
Internal Standard (IS) solution (e.g., this compound-d3)[1][2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50-100 µL of the plasma sample into a microcentrifuge tube.[1][3]
-
Add the appropriate volume of the internal standard solution (e.g., 10 µL of this compound-d3 working solution).[1]
-
Add 3-4 volumes of cold acetonitrile (e.g., 150-400 µL) to the plasma sample. Acidifying the acetonitrile with 0.1% formic acid can improve protein precipitation and analyte stability.[1][3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1][3]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1][3]
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[1]
Method 2: Protein Precipitation with Methanol
This protocol provides an alternative to acetonitrile for the quantification of this compound in human plasma by LC-MS/MS.[4]
Materials:
-
Human plasma sample
-
Methanol (LC-MS grade)[4]
-
Internal Standard (IS) solution (e.g., this compound-d3)[2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the human plasma sample into a microcentrifuge tube.[4]
-
Add the internal standard solution.
-
Add 3 volumes of methanol (e.g., 600 µL) to the sample.[3]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.[3]
-
Transfer the supernatant to a clean tube or autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[3][4]
Data Presentation
The following table summarizes representative quantitative data for the analysis of the parent compound, cefuroxime, using protein precipitation methods. Similar performance characteristics are expected for the analysis of this compound, though method validation is essential.
| Parameter | Method 1: Acetonitrile Precipitation | Method 2: Methanol Precipitation |
| Analyte | Cefuroxime | Cefuroxime |
| Internal Standard (IS) | Cefotaxime | Tazobactam[3][4] |
| Biological Matrix | Rat Plasma | Human Plasma[3][4] |
| Analytical Method | UFLC-MS/MS[3] | LC-MS/MS[3][4] |
| Linearity Range | 0.01 - 400 mg/L[3] | 0.0525 - 21.0 µg/mL[3] |
| Correlation Coefficient (r) | > 0.99[3] | 0.9998[3] |
| Mean Extraction Recovery | > 83.5%[3] | 89.44% - 91.94%[3] |
| Intra-day Precision (RSD) | < 11.5%[3] | < 6.26%[3] |
| Inter-day Precision (RSD) | < 11.5%[3] | < 6.26%[3] |
| Accuracy (Relative Error) | -7.1% to 2.2%[3] | > 90.92%[3] |
| Matrix Effect | Not explicitly reported | 109.8% - 111.4%[3] |
Mandatory Visualization
Caption: Protein precipitation workflow for this compound analysis.
Discussion
The choice between acetonitrile and methanol as the precipitating agent may depend on the specific analytical method and the desired outcome. Acetonitrile generally precipitates proteins more effectively, while methanol may offer better solubility for certain analytes. The addition of a small amount of acid, such as formic acid, can aid in protein denaturation and improve the stability of the analyte.[1][3]
It is important to note that protein precipitation is a non-selective sample preparation technique.[3] This can lead to the co-extraction of other endogenous components from the matrix, which may interfere with the LC-MS/MS analysis, a phenomenon known as the matrix effect.[7] The matrix effect can cause ion suppression or enhancement, potentially affecting the accuracy and precision of the quantification.[7][8] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these matrix effects.[2] Therefore, this compound-d3 is the ideal internal standard for the quantitative analysis of this compound.[2][9]
Conclusion
Protein precipitation is a straightforward and efficient method for the preparation of plasma samples for the quantitative analysis of this compound by LC-MS/MS. Both acetonitrile and methanol protocols can provide good recovery and precision. For robust and reliable results, the use of a stable isotope-labeled internal standard like this compound-d3 is strongly recommended to mitigate potential matrix effects. The protocols provided here serve as a solid foundation for method development and validation in a research or drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 7. eijppr.com [eijppr.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Descarbamoyl Cefuroxime in Pharmacokinetic Studies of Cefuroxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefuroxime is a second-generation cephalosporin antibiotic widely used against a variety of bacterial infections.[1][2] Administered parenterally as cefuroxime sodium or orally as the prodrug cefuroxime axetil, it is essential to understand its pharmacokinetic profile to optimize dosing and ensure therapeutic efficacy.[1][3] Cefuroxime is noted for its metabolic stability, with a large portion of the administered dose excreted unchanged in the urine.[2][3] However, it does undergo some metabolism, with descarbamoyl cefuroxime being a known metabolite and degradation product.[3][4]
This compound is formed through the hydrolysis of the carbamoyloxymethyl side chain of the cefuroxime molecule.[3] While this can occur as a chemical degradation process, there is evidence suggesting it can also be an in-vivo enzymatic process, making it a relevant metabolite in pharmacokinetic studies.[3] The accurate quantification of both cefuroxime and this compound in biological matrices is crucial for a comprehensive understanding of cefuroxime's absorption, distribution, metabolism, and excretion (ADME).
These application notes provide detailed protocols for the simultaneous quantification of cefuroxime and this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound-d3, is highlighted as the gold standard for achieving high accuracy and precision in bioanalysis.[4]
Metabolic Pathway of Cefuroxime
The formation of this compound from cefuroxime is a key metabolic step. The following diagram illustrates this proposed pathway.
Caption: Proposed metabolic pathway of Cefuroxime to this compound.
Quantitative Data Summary
The following tables summarize representative pharmacokinetic parameters of cefuroxime and its metabolite, this compound, from preclinical and clinical studies.
Table 1: Representative Pharmacokinetic Parameters of Cefuroxime and this compound in Rats [4]
| Parameter | Unit | Cefuroxime | This compound (Metabolite) |
| Cmax | µg/mL | 85.2 | 12.8 |
| Tmax | h | 0.083 | 1.0 |
| AUC(0-t) | µg·h/mL | 125.6 | 45.3 |
| AUC(0-inf) | µg·h/mL | 128.9 | 50.1 |
| t1/2 | h | 1.5 | 2.1 |
| CL | L/h/kg | 0.16 | - |
| Vd | L/kg | 0.35 | - |
Table 2: Pharmacokinetic Parameters of Cefuroxime in Humans Following Intravenous Administration [5]
| Dose | Cmax (µg/mL) | t1/2 (h) |
| 500 mg | ~30 | 1.1 |
| 750 mg | ~40 | 1.1 |
Table 3: Pharmacokinetic Parameters of Cefuroxime in Humans Following Intramuscular Administration [6]
| Dose | Mean Peak Serum Concentration (µg/mL) | Time to Peak (min) |
| 0.25 g | 14.8 | 29-45 |
| 0.5 g | 25.7 | 29-45 |
| 0.75 g | 34.6 | 29-45 |
| 1.0 g | 40.0 | 29-45 |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Cefuroxime and this compound in Rat Plasma by LC-MS/MS
This protocol is designed for a pharmacokinetic study in Sprague-Dawley rats.[4][7]
1. Materials and Reagents
-
Cefuroxime Sodium (pharmaceutical grade)
-
This compound (analytical standard)
-
This compound-d3 (certified reference material, internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Rat plasma (K2-EDTA as anticoagulant)
2. Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 3 days prior to the study.
-
Dosing: Administer a single intravenous (IV) bolus dose of Cefuroxime Sodium (e.g., 20 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (~0.25 mL) from the jugular vein at pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing K2-EDTA.[4]
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C. Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[4]
3. Preparation of Stock and Working Solutions
-
Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime Sodium in a 50:50 (v/v) mixture of methanol and water.[4]
-
This compound-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d3 in a 50:50 (v/v) mixture of methanol and water.[4]
-
Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound-d3 (e.g., 100 ng/mL) in the same diluent.[4]
4. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the this compound-d3 working solution (internal standard). Vortex briefly.[4]
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.[4]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
5. LC-MS/MS Method
-
LC System: UFLC system.[7]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.[4]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be optimized for Cefuroxime, this compound, and this compound-d3.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of cefuroxime and its metabolite in a pharmacokinetic study.
Caption: General workflow for a preclinical pharmacokinetic study of cefuroxime.
Conclusion
The protocols and data presented provide a comprehensive resource for researchers involved in the pharmacokinetic analysis of cefuroxime. The simultaneous quantification of cefuroxime and its primary metabolite, this compound, using a robust LC-MS/MS method with a stable isotope-labeled internal standard, is essential for generating high-quality data. This information is critical for understanding the complete disposition of the drug and for making informed decisions during drug development.
References
- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The pharmacokinetics of cefuroxime after intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefuroxime: human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of cefuroxime lysine after single intravenous, intraperitoneal, and intramuscular administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability-Indicating HPLC Method for the Simultaneous Determination of Cefuroxime and its Degradation Product, Descarbamoyl Cefuroxime
Introduction
Cefuroxime is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1] The stability of a pharmaceutical compound is a critical attribute that can affect its safety and efficacy. Cefuroxime is known to be susceptible to degradation, particularly through hydrolysis. The primary degradation pathway involves the hydrolysis of the carbamoyl group from the C-3 methylene substituent, leading to the formation of descarbamoyl cefuroxime.[2] This degradation can occur during storage or manufacturing, making it essential to have a reliable analytical method to quantify both the active pharmaceutical ingredient (API) and its key degradation product.
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of cefuroxime and this compound. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability studies in the pharmaceutical industry.
Experimental Protocols
1. Materials and Reagents
-
Cefuroxime Sodium Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Deionized Water
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02M Potassium Dihydrogen Phosphate : Methanol : Acetonitrile (60:35:5 v/v/v), pH adjusted to 3.0 with ortho-phosphoric acid[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 278 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[3] |
3. Preparation of Standard Solutions
-
Standard Stock Solution (Cefuroxime): Accurately weigh and dissolve 25 mg of Cefuroxime Sodium Reference Standard in 25 mL of deionized water to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve 25 mg of this compound Reference Standard in 25 mL of deionized water to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of 100 µg/mL for both cefuroxime and this compound.
4. Sample Preparation
For the analysis of a pharmaceutical formulation (e.g., tablets), a sample preparation procedure should be followed:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of cefuroxime and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with deionized water and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute 10 mL of the filtrate to 100 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL of cefuroxime.
5. Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[4]
-
Acid Hydrolysis: To 1 mL of the cefuroxime stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 2 hours. Cool and neutralize with 0.1 N NaOH. Dilute with the mobile phase to a suitable concentration.[4]
-
Base Hydrolysis: To 1 mL of the cefuroxime stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 30 minutes. Neutralize with 0.1 N HCl. Dilute with the mobile phase to a suitable concentration.[5]
-
Oxidative Degradation: To 1 mL of the cefuroxime stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 4 hours. Dilute with the mobile phase to a suitable concentration.[4]
-
Thermal Degradation: Expose the solid cefuroxime powder to a temperature of 105°C in a hot air oven for 24 hours. Dissolve the stressed sample in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose the cefuroxime solution to UV light (254 nm) in a photostability chamber for 24 hours. Dilute with the mobile phase to a suitable concentration.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the developed HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | ~1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 200 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD (µg/mL) | ~0.5 |
| LOQ (µg/mL) | ~1.5 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 3: Retention Times of Cefuroxime and this compound
| Compound | Retention Time (min) |
| Cefuroxime | ~8.3 |
| This compound | ~5.1 |
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC analysis of Cefuroxime.
Caption: Degradation pathway of Cefuroxime to this compound.
The described HPLC method provides a reliable and efficient means for the simultaneous determination of cefuroxime and its primary degradation product, this compound. The method is stability-indicating, as demonstrated by its ability to resolve the parent drug from its degradation products formed under various stress conditions. The validation parameters confirm that the method is accurate, precise, and linear over the specified concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and stability assessment of cefuroxime formulations.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
- 4. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]
- 5. iajpr.com [iajpr.com]
Troubleshooting & Optimization
Technical Support Center: Descarbamoyl Cefuroxime Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of descarbamoyl cefuroxime.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide answers to common problems encountered during the synthesis of this compound, helping you to identify the root cause of an issue and implement an effective solution.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can arise from several factors throughout the synthetic process. Consider the following potential causes and solutions:
-
Incomplete Hydrolysis of 7-ACA: The initial step of converting 7-aminocephalosporanic acid (7-ACA) to 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA) is critical. Ensure the pH is maintained in the alkaline range (pH 8-11) during this step to facilitate complete hydrolysis.[1]
-
Poor Solubility of 7-AHCA: 7-AHCA has limited solubility, especially at low pH.[2] Ensure it is fully dissolved in an appropriate solvent system (e.g., water/methanol or water/acetone) with pH adjustment to the alkaline range before adding the activated SMIA.[2][3]
-
Inefficient Activation of SMIA: The activation of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) to its acid chloride (SMIA-Cl) or another reactive species is crucial for efficient acylation. The use of activating agents like oxalyl chloride or thionyl chloride at low temperatures (-10 to 0 °C) is recommended.[3] Incomplete activation will result in unreacted 7-AHCA and lower yields.
-
Suboptimal pH during Acylation: The coupling reaction between 7-AHCA and activated SMIA should be maintained within a pH range of 7.0-8.0.[2][3] A pH that is too low can lead to the precipitation of 7-AHCA, making it unavailable for the reaction.[2] Conversely, a pH that is too high can promote the degradation of the β-lactam ring.
-
Side Reactions: The formation of byproducts, such as this compound lactone, can reduce the yield of the desired product.[4][5] This is particularly prevalent under acidic conditions.
Q2: I am observing a significant amount of an impurity in my final product. How can I identify and minimize it?
A2: The most common impurity in this compound synthesis is its lactone form.
-
Identification: This impurity can be identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) to detect a compound with a molecular weight corresponding to the lactone.[6] 1H-NMR spectroscopy can also be used for structural confirmation.
-
Formation: this compound lactone formation is favored under acidic conditions, which can occur during the work-up and isolation steps when the pH is lowered to precipitate the product.[4][5] Prolonged exposure to acidic conditions or high temperatures during drying can also promote lactonization.[4][5]
-
Minimization: To minimize lactone formation, it is crucial to carefully control the pH and temperature during the final precipitation and drying steps. After the reaction is complete, the pH should be adjusted to around 2.0-2.5 for precipitation, but this should be done efficiently and at low temperatures.[3] The subsequent filtration and drying should also be performed promptly and under vacuum at a moderate temperature.
Q3: My purified this compound has a low purity. What purification strategies can I employ?
A3: Achieving high purity often requires a combination of techniques.
-
Crystallization: The primary method for purifying this compound is crystallization. After the acylation reaction, the product is precipitated by adjusting the pH of the reaction mixture to the acidic range (around 2.0-2.5).[2][3]
-
Washing: The precipitated solid should be thoroughly washed with appropriate solvents to remove unreacted starting materials and soluble impurities. A sequence of washes with water, dichloromethane, and acetone has been shown to be effective.[2]
-
Recrystallization: If the purity is still not satisfactory, recrystallization from a suitable solvent system can be performed.[3]
-
Extraction: For certain impurities, a liquid-liquid extraction procedure can be beneficial. For instance, in the broader context of cefuroxime synthesis, a ternary solvent system of dichloromethane, ethyl acetate, and tetrahydrofuran has been used to remove lactone and other unsaponifiable impurities.[7]
Q4: How can I effectively monitor the progress of my this compound synthesis?
A4: Regular monitoring of the reaction is key to ensuring its successful completion and to identifying any potential issues early on.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and effective technique for monitoring the reaction. By taking aliquots of the reaction mixture at regular intervals, you can track the disappearance of the starting materials (7-AHCA and SMIA) and the appearance of the this compound product. This allows for the determination of the reaction endpoint.
-
Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment of the reaction progress, TLC can be employed. This can help to visualize the consumption of starting materials and the formation of the product.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of this compound and its precursors.
Table 1: Reaction Conditions and Yields for 7-AHCA Synthesis
| Parameter | Value | Reference |
| Starting Material | 7-ACA | [2] |
| Reagent | Sodium Hydroxide | [2] |
| Molar Ratio (7-ACA:NaOH) | 1:1.4 | [2] |
| Temperature | -40°C to 5°C | [2] |
| Reaction Time | 1 hour | [2] |
| Yield | 80.4% | [2] |
Table 2: Reaction Conditions and Purity for this compound Synthesis
| Parameter | Value | Reference |
| Starting Materials | 7-AHCA, SMIA-Cl | [2] |
| Solvent | Water/Methanol | [2] |
| pH during reaction | 7.0 - 8.0 | [2][3] |
| Temperature | 0 - 2°C | [2] |
| pH for precipitation | 2.0 | [2] |
| Yield | 71.3% | [2] |
| Purity (HPLC) | 90.9% | [2] |
Experimental Protocols
1. Synthesis of 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA) from 7-ACA
-
Suspend 7-aminocephalosporanic acid (7-ACA) in a mixture of methanol and water (e.g., 2.5 g in 20 mL methanol and 20 mL water).[2]
-
Cool the suspension to 5°C.[2]
-
Slowly add a solution of sodium hydroxide (e.g., 1.5 g in 10 mL water) over 10 minutes to obtain a clear solution.[2]
-
Maintain the reaction temperature at -40°C for 1 hour.[2]
-
After the reaction is complete, adjust the pH to 4.0 with a dilute HCl solution to precipitate the product.[2]
-
Filter the solid, wash sequentially with distilled water and dichloromethane, and dry under vacuum at 45°C to obtain pure 7-AHCA.[2]
2. Synthesis of this compound
-
Activate (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (SMIA) by reacting it with an activating agent such as oxalyl chloride in a suitable solvent like dichloromethane at a low temperature (-10 to 0°C) to form the acid chloride (SMIA-Cl).[3]
-
In a separate flask, dissolve 7-AHCA (e.g., 2.0 g) in a mixture of water (30 mL) and methanol (30 mL).[2]
-
Cool the 7-AHCA solution to -10°C and add a sodium hydroxide solution (e.g., 2.0 g in 10 mL water) over 10 minutes to obtain a clear solution.[2]
-
Adjust the pH of the 7-AHCA solution to between 7.0 and 8.0 with a dilute HCl solution.[2]
-
Slowly add the previously prepared SMIA-Cl solution to the 7-AHCA solution at 0-2°C.[2]
-
Add a saturated sodium bicarbonate solution (e.g., 20 mL) and raise the temperature to 0°C.[2]
-
Reflux the reaction mixture for 30 minutes.[2]
-
After the reaction is complete, cool the mixture and adjust the pH to 2.0 with a dilute HCl solution to precipitate the this compound.[2]
-
Filter the product, wash sequentially with distilled water and dichloromethane, and dry at 45°C under vacuum.[2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. gssrr.org [gssrr.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102898439A - Preparation method of this compound lactone - Google Patents [patents.google.com]
- 5. CN102898439B - Preparation method of this compound lactone - Google Patents [patents.google.com]
- 6. GSRS [precision.fda.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Cefuroxime and Descarbamoyl Cefuroxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of cefuroxime and its primary degradation product, descarbamoyl cefuroxime.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: We are observing poor resolution between the cefuroxime and this compound peaks. What are the initial steps to improve separation?
A: Poor resolution is a common issue. Here are the primary parameters to investigate:
-
Mobile Phase Composition: The organic modifier and buffer composition are critical. A slight adjustment in the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly impact resolution.
-
pH of the Mobile Phase: The ionization state of both cefuroxime and this compound is pH-dependent. Adjusting the pH of the buffer can alter their retention times differently, thereby improving separation.
-
Column Chemistry: Ensure you are using a suitable column. C18 and C8 columns are commonly used for this separation. If you are using one, consider trying the other to see if the selectivity changes favorably.
2. Q: Our cefuroxime peak is showing significant tailing. What could be the cause and how can we fix it?
A: Peak tailing for cefuroxime can arise from several factors:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the amine groups in cefuroxime, causing tailing.
-
Solution: Use a well-end-capped column or add a competing base, like triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degraded.
3. Q: We are not achieving adequate retention for this compound; it is eluting too close to the void volume. How can we increase its retention time?
A: To increase the retention of a polar compound like this compound on a reversed-phase column:
-
Decrease the Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase. This will increase the interaction of the analyte with the stationary phase, leading to longer retention.
-
Use an Ion-Pairing Reagent: Introducing an ion-pairing reagent, such as tetrabutylammonium hydroxide, to the mobile phase can enhance the retention of polar, ionizable compounds.[3]
-
Select a More Retentive Column: Consider using a column with a higher carbon load or a different stationary phase chemistry that is better suited for retaining polar compounds.
4. Q: Can you provide a starting point for a reliable HPLC method for separating cefuroxime and this compound?
A: A good starting point is a reversed-phase HPLC method. Below are two example methods that have been used for the analysis of cefuroxime and its degradation products.
Experimental Protocols
Method 1: Ion-Pair Reversed-Phase HPLC
This method is particularly useful for achieving good retention of polar degradation products.[3]
-
Column: ACE C18 (150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: 0.002 M tetrabutylammonium hydroxide sulfate (TBAH) in 10 mM potassium dihydrogen phosphate buffer and acetonitrile (86:14 v/v), with the pH adjusted to 3.7.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 210 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method 2: C8 Reversed-Phase HPLC
This method provides an alternative selectivity which may be beneficial for separation.[4]
-
Column: Teknokroma, tracer excel C8 (150 x 4.6 cm, 5 µm)[4]
-
Mobile Phase: 0.02 M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5 v/v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 278 nm[4]
-
Column Temperature: 35°C[4]
Data Presentation: Comparison of HPLC Method Parameters
| Parameter | Method 1: Ion-Pair RP-HPLC[3] | Method 2: C8 RP-HPLC[4] |
| Stationary Phase | C18 | C8 |
| Mobile Phase | 0.002 M TBAH in 10 mM KH2PO4 : Acetonitrile (86:14) | 0.02 M KH2PO4 : Methanol : Acetonitrile (60:35:5) |
| pH | 3.7 | Not specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 210 nm | 278 nm |
| Temperature | Ambient | 35°C |
Visualizations
Experimental Workflow for Method Development and Optimization
Caption: Workflow for HPLC method development and troubleshooting.
Logical Relationship for Troubleshooting Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
References
Technical Support Center: Quantification of Descarbamoyl Cefuroxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Descarbamoyl Cefuroxime, a key metabolite of the antibiotic Cefuroxime. The information is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantitative results.[2] In the context of this compound quantification, matrix effects can arise from endogenous components like phospholipids, salts, and proteins that are not completely removed during sample preparation.[2]
Q2: I am observing significant ion suppression for this compound. What are the likely causes and how can I mitigate this?
A2: Significant ion suppression is a common challenge in LC-MS/MS bioanalysis. The primary causes include:
-
Co-eluting Phospholipids: These are major contributors to matrix effects in plasma samples.[3]
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation.[4]
-
Poor Chromatographic Resolution: The analyte is not sufficiently separated from interfering compounds.[1]
To mitigate ion suppression, consider the following strategies:
-
Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like Solid Phase Extraction (SPE) or a specialized phospholipid removal product (e.g., HybridSPE).[5][6]
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to improve the separation of this compound from matrix components.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound-d3 is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.[7][8]
Q3: My results show high variability between replicate injections. Could this be related to matrix effects?
A3: Yes, high variability is a classic symptom of inconsistent matrix effects.[1] If the composition of the matrix varies between samples, the degree of ion suppression or enhancement can also fluctuate, leading to poor precision. This is particularly problematic when using an internal standard that is not structurally similar to the analyte and does not co-elute. Employing a SIL-IS like this compound-d3 is the most effective way to correct for this variability.[9]
Q4: What is the best internal standard for the quantification of this compound?
A4: The gold standard is a stable isotope-labeled internal standard (SIL-IS) of the analyte itself. Therefore, This compound-d3 is the most appropriate internal standard.[7][8] It shares near-identical physicochemical properties with this compound, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects.[9][10] While other compounds like tazobactam or cefoxitin have been used for the analysis of the parent drug, cefuroxime, they are not ideal for its metabolite as they will not perfectly mimic its behavior.[11]
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A5: The most common method is the post-extraction spike method.[2] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor). A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Significant Ion Suppression: Co-eluting matrix components are interfering with ionization. | 1. Enhance Sample Cleanup: Transition from protein precipitation to Solid Phase Extraction (SPE) or use phospholipid removal plates.[5] 2. Optimize Chromatography: Modify the analytical gradient to better separate the analyte from the suppression zone.[3] 3. Check MS Parameters: Ensure ion source parameters (e.g., temperature, gas flows) are optimal for this compound. |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload: High concentrations of matrix components are affecting the peak shape. Column Contamination: Buildup of matrix components on the analytical column. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[12] 2. Implement a Column Wash: Include a robust wash step at the end of each chromatographic run to clean the column. 3. Improve Sample Preparation: A cleaner sample extract will be less likely to cause peak shape issues.[5] |
| Inconsistent Results (Poor Precision) | Variable Matrix Effects: The degree of ion suppression or enhancement differs between samples. Inappropriate Internal Standard: The internal standard does not adequately track the analyte's behavior. | 1. Use a SIL-IS: The most effective way to correct for variable matrix effects is to use this compound-d3 as the internal standard.[7] 2. Homogenize Samples: Ensure all samples are treated consistently during the sample preparation process. |
| High Background Noise | Contaminated Solvents/Reagents: Impurities in the mobile phase or extraction solvents. Carryover: Residual analyte or matrix from previous injections. | 1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[5] 2. Optimize Autosampler Wash: Ensure the autosampler needle and injection port are being effectively cleaned between injections. |
Data on Matrix Effects and Recovery
The following tables summarize quantitative data from studies on Cefuroxime analysis, which can be indicative of the performance expected for its metabolite, this compound.
Table 1: Comparison of Sample Preparation Methods for Cefuroxime
| Parameter | Protein Precipitation (Methanol) | Solid Phase Extraction (SPE) |
| Analyte Recovery | 89.44% - 91.94%[13] | >95% (Typical) |
| Matrix Effect | 109.8% - 111.4% (Ion Enhancement)[13] | Minimal to no significant matrix effect[11] |
| Relative Standard Deviation (RSD) | < 5.21%[13] | < 15% (Typical) |
Table 2: Performance of Different Internal Standards in Cefuroxime Analysis
| Internal Standard | Type | Ability to Compensate for Matrix Effects |
| This compound-d3 | Stable Isotope-Labeled (SIL) | Excellent: Co-elutes and experiences the same ionization effects as the analyte.[9][10] |
| Tazobactam | Structurally Different | Moderate: May not fully compensate for matrix effects under all conditions.[13] |
| Cefoxitin | Structurally Similar (Cephalosporin) | Good: Better than a structurally different IS, but not as ideal as a SIL-IS.[11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol details the steps to quantify the impact of the biological matrix on the ionization of this compound.
-
Prepare two sets of samples:
-
Set A (Analyte in Solution): Spike this compound and this compound-d3 into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Analyte in Extracted Matrix): Extract blank plasma using your established sample preparation method. Spike this compound and this compound-d3 into the final extracted matrix at the same low, medium, and high concentrations as Set A.
-
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte at each concentration level:
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Interpretation:
-
An IS-Normalized MF close to 1.0 indicates that the internal standard has effectively compensated for the matrix effects.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a rapid method for sample cleanup, suitable for many applications.
-
Sample Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of this compound-d3 working solution (e.g., 100 ng/mL).
-
Vortex: Briefly vortex the sample for 5-10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Logical relationship between the causes and consequences of matrix effects.
Caption: Workflow of strategies to mitigate matrix effects in bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel strategy for reducing phospholipids-based matrix effect in LC-ESI-MS bioanalysis by means of HybridSPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Internal Standards in LC-MS
Welcome to the technical support center for the use of deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
???+ question "What are the most common issues encountered when using deuterated internal standards in LC-MS?"
???+ question "Why are deuterated internal standards considered the 'gold standard' in LC-MS?"
Isotopic Purity and Interference
???+ question "How does the isotopic purity of a deuterated internal standard affect my results?"
???+ question "What is isotopic crosstalk and how can I minimize it?"
- Experimental Protocol: Assessing Isotopic Purity
-
Quantitative Data: Impact of Isotopic Purity
The following table illustrates the potential impact of isotopic purity on the accuracy of a hypothetical assay.
| Isotopic Purity of Deuterated IS | True Analyte Concentration (ng/mL) | Measured Analyte Concentration (ng/mL) | % Bias |
| 99.9% | 10.0 | 10.1 | +1.0% |
| 99.0% | 10.0 | 11.0 | +10.0% |
| 95.0% | 10.0 | 15.0 | +50.0% |
-
Troubleshooting Workflow: Isotopic Interference
Troubleshooting Isotopic Interference
Deuterium Exchange
???+ question "How can I tell if my deuterated internal standard is undergoing deuterium exchange?"
???+ question "How can I prevent deuterium exchange?"
- Experimental Protocol: Evaluating Deuterium Exchange
-
Troubleshooting Workflow: Deuterium Exchange
Troubleshooting Deuterium Exchange
Chromatographic Shift (Isotope Effect)
???+ question "Why does my deuterated internal standard have a different retention time than the analyte?"
???+ question "How can a chromatographic shift affect my results?"
- Experimental Protocol: Minimizing Chromatographic Shift
-
Quantitative Data: Example of Retention Time Shift
The following table shows hypothetical data from an experiment to minimize chromatographic shift.
| Mobile Phase Composition (% Acetonitrile) | Retention Time Analyte (min) | Retention Time IS (min) | ΔRT (min) |
| 40% | 5.25 | 5.18 | 0.07 |
| 42% | 4.82 | 4.78 | 0.04 |
| 44% | 4.41 | 4.39 | 0.02 |
Matrix Effects
???+ question "My analyte and deuterated internal standard co-elute, but I still see poor reproducibility. Could this be due to matrix effects?"
???+ question "How can I assess matrix effects in my assay?"
- Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Troubleshooting Workflow: Matrix Effects
Troubleshooting Matrix Effects
Technical Support Center: Isotopic Exchange in Descarbamoyl Cefuroxime-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Descarbamoyl Cefuroxime-d3, with a particular focus on the stability of its isotopic label.
Frequently Asked Questions (FAQs)
Q1: What is this compound-d3 and what is its primary application?
This compound-d3 is the deuterated form of this compound, which is a key degradation product and metabolite of the second-generation cephalosporin antibiotic, Cefuroxime.[1][2] Its primary application is as a stable isotope-labeled (SIL) internal standard for the accurate quantification of Cefuroxime and this compound in complex biological matrices, such as plasma, using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] The use of a SIL internal standard is considered the "gold standard" in bioanalytical method development, as it corrects for variability during sample preparation and analysis, leading to superior accuracy and precision.[4]
Q2: Is the deuterium label on this compound-d3 stable?
Yes, the three deuterium atoms in this compound-d3 are located on the methoxy group, a non-labile position. This means they are covalently bonded to a carbon atom and are not readily exchangeable with hydrogen atoms from the solvent (a process known as back-exchange) under typical analytical conditions.[5] While hydrogen-deuterium exchange is a concern for labile protons, such as those on hydroxyl, amino, or carboxyl groups, the C-D bonds in the trideuteriomethoxy group are significantly more stable.[5][6]
Q3: What is isotopic back-exchange and should I be concerned about it with this compound-d3?
Isotopic back-exchange is the unintended replacement of deuterium atoms on a labeled compound with protons from the surrounding environment, such as aqueous mobile phases or biological matrices.[7] This can lead to a decrease in the mass of the internal standard and compromise the accuracy of quantitative analysis.[8][9]
For this compound-d3, the risk of back-exchange from the trideuteriomethoxy group is very low under standard bioanalytical conditions (e.g., pH 2.5-8, ambient temperature to 40°C).[5][6] However, prolonged exposure to harsh conditions, such as very high temperatures or extreme pH, could potentially facilitate exchange, though this is not expected during a typical experimental workflow.[6]
Q4: How can I verify the isotopic purity and stability of my this compound-d3 standard?
The isotopic purity of the standard can be assessed using high-resolution mass spectrometry (HR-MS) to determine the relative intensity of the peak corresponding to the unlabeled analyte.[10] To experimentally verify the stability of the deuterium label under your specific experimental conditions, you can perform an incubation study. This involves incubating the deuterated standard in your sample matrix or mobile phase for a period longer than your typical analytical run time and then analyzing the sample by LC-MS/MS to check for any decrease in the mass corresponding to the deuterated species.[6]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound-d3.
Issue 1: High variability in the internal standard peak area across a sample batch.
-
Potential Cause: Inconsistent sample preparation.
-
Troubleshooting Steps:
-
Review your sample preparation workflow for consistency in pipetting volumes, vortexing times, and evaporation steps.
-
Ensure that the internal standard is fully dissolved and homogeneously mixed before being added to the samples.
-
Prepare a fresh dilution of the internal standard working solution.[9]
-
-
-
Potential Cause: Matrix effects.
-
Troubleshooting Steps:
-
Evaluate matrix effects by comparing the internal standard response in a neat solution versus a post-extraction spiked matrix sample.
-
If significant matrix effects are observed, consider further sample clean-up steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize chromatographic conditions to better separate the analyte and internal standard from interfering matrix components.[9]
-
-
Issue 2: Observation of a peak at the mass-to-charge ratio (m/z) of the unlabeled analyte in a sample containing only the internal standard.
-
Potential Cause: Isotopic contribution from the internal standard.
-
Troubleshooting Steps:
-
Check the certificate of analysis for the isotopic purity of the this compound-d3 lot. A small percentage of the unlabeled analogue is expected.
-
If the contribution is significant and interferes with the quantification of the analyte at the lower limit of quantification (LLOQ), a correction factor may need to be applied.[9]
-
-
-
Potential Cause: In-source fragmentation of the internal standard.
-
Troubleshooting Steps:
-
Optimize the mass spectrometer source conditions, such as collision energy and cone voltage, to minimize in-source fragmentation.
-
Infuse a solution of the internal standard directly into the mass spectrometer to observe its fragmentation pattern and adjust parameters accordingly.[9]
-
-
Issue 3: Gradual decrease in the internal standard response over the course of an analytical run.
-
Potential Cause: Adsorption of the internal standard to surfaces in the LC-MS/MS system.
-
Troubleshooting Steps:
-
Prime the LC system thoroughly before starting the analytical run.
-
Include a conditioning step in your LC method to passivate the column and tubing.
-
Consider using different vial types (e.g., silanized glass or polypropylene) to minimize adsorption.
-
-
-
Potential Cause: Degradation of the internal standard in the autosampler.
-
Troubleshooting Steps:
-
Ensure the autosampler is temperature-controlled, preferably at a low temperature (e.g., 4°C), to minimize degradation.
-
Evaluate the stability of the reconstituted samples in the autosampler over the expected run time.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound-d3
| Property | Value |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Molecular Formula | C₁₅H₁₂D₃N₃O₇S |
| Molecular Weight | 384.38 g/mol |
| Physical Description | Pale Beige Solid |
| Purity | ≥98% |
| Storage Temperature | 2-8°C |
Source:[11]
Table 2: Commercial Availability of this compound-d3
| Supplier | Product Name | Catalog Number | Purity | Notes |
| LGC Standards | This compound-d3 | TRC-D288832 | - | Offered as a neat solid. A certificate of analysis is available. |
| Pharmaffiliates | This compound-d3 | PA STI 027160 | - | Listed as a stable isotope. |
| Coompo Research Chemicals | This compound-d3 | C220622 | 98% | Provided as a pale beige solid. |
| MyBioSource | This compound-d3, Biochemical | MBS6028446 | - | Available in various quantities for research use. |
Source:[3]
Experimental Protocols
Protocol: Quantification of Cefuroxime in Human Plasma using LC-MS/MS with this compound-d3 as an Internal Standard
This protocol is a representative method and may require optimization for specific instrumentation and experimental goals.
1. Materials and Reagents
-
Cefuroxime reference standard
-
This compound-d3 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions
-
Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Cefuroxime stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.[9]
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control samples to room temperature.
-
To 100 µL of plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.[9]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Cefuroxime and this compound (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[12]
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of Cefuroxime and this compound-d3.
-
5. Data Analysis
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[12]
Mandatory Visualizations
Caption: Bioanalytical workflow for Cefuroxime quantification.
Caption: Principle of internal standard quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting poor peak shape of cefuroxime in HPLC
This guide provides troubleshooting for common issues encountered during the HPLC analysis of cefuroxime, with a focus on resolving poor peak shape. The information is presented in a question-and-answer format to help you quickly identify and solve problems.
Frequently Asked Questions (FAQs)
Q1: Why is my cefuroxime peak tailing?
Peak tailing is the most common peak shape issue for cefuroxime and often leads to inaccurate integration and poor quantitation.[1] It is typically caused by secondary interactions between the analyte and the stationary phase.[1]
-
Primary Cause: Secondary Silanol Interactions Cefuroxime, a basic compound, can interact with acidic residual silanol groups on the surface of silica-based HPLC columns.[1] This secondary interaction causes some analyte molecules to be retained longer, resulting in a "tail."
-
Solutions to Mitigate Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase buffer (e.g., to pH 3.0-4.0) can suppress the ionization of the silanol groups, which reduces their ability to interact with cefuroxime and improves peak shape.[1][2][3]
-
Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped.[1] End-capping chemically masks most of the residual silanol groups, minimizing secondary interactions.[1]
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[1][4][5][6] Note: TEA is not volatile and is unsuitable for LC-MS applications.[1]
-
Check for Column Overload: Injecting too high a concentration of your sample can also lead to tailing.[1][7] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]
-
Q2: What causes peak fronting for my cefuroxime analyte?
Peak fronting, where the front of the peak is sloped and the back is steep, is typically a sign of column overload or sample solvent incompatibility.[7][8][9]
-
Causes of Peak Fronting:
-
Column Overload (Mass or Volume): Injecting too much sample mass (concentration overload) or too large a sample volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column prematurely.[1][7][8][10]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, the analyte band can spread and elute unevenly, leading to distortion.[8]
-
Column Degradation: A physical deformation of the column bed, such as a void at the inlet, can create an uneven flow path, resulting in peak distortion.[8][10][11]
-
-
Solutions to Correct Fronting:
-
Reduce Injection Mass/Volume: Dilute your sample or decrease the injection volume.[1]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Inspect Column: If the problem persists across all peaks and is not resolved by the above steps, the column may be damaged and require replacement.[7]
-
Q3: My cefuroxime peak is split or shouldered. What is the cause?
Split peaks can arise from issues at the column inlet or from the sample preparation itself.
-
Potential Causes:
-
Partially Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and splitting the peak.[12]
-
Column Void: A void or channel in the column packing material can cause the sample band to travel through different paths, resulting in a split or misshapen peak.[11][13]
-
Sample Solvent/pH Mismatch: Injecting a sample in a solvent that is not compatible with the mobile phase or has a significantly different pH can cause peak distortion and splitting.
-
-
Troubleshooting Steps:
-
Check for Blockage: Disconnect the column and check the system pressure. If it drops significantly, the column is likely the source of the blockage. Try backflushing the column at a low flow rate.[12][13] If a guard column is used, replace it.
-
Ensure Sample Compatibility: Prepare your sample in the mobile phase. Ensure the pH of your sample solution is properly controlled if it is not buffered.
-
Evaluate for Co-elution: A shoulder may indicate the presence of a closely eluting impurity. Try adjusting the mobile phase composition or gradient to improve resolution.
-
Troubleshooting Workflows
The following diagrams illustrate logical steps for diagnosing peak shape problems.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving peak fronting.
Data & Experimental Protocols
Quantitative Data Summary
For optimal peak shape and separation, chromatographic conditions should be carefully controlled. The following tables summarize typical parameters found in validated methods.
Table 1: Example Chromatographic Conditions for Cefuroxime Analysis
| Parameter | Recommended Setting | Source(s) |
|---|---|---|
| Column | C8 or C18, 150-250 mm x 4.6 mm, 5 µm | [1][14][15][16] |
| Mobile Phase (Aqueous) | 0.01M - 0.2M Phosphate or Acetate Buffer | [1][14][15] |
| Mobile Phase (Organic) | Methanol or Acetonitrile | [1][14][15][16] |
| Example Ratio (v/v) | 60:40 Buffer:Methanol | [15] |
| Flow Rate | 0.8 - 1.5 mL/min | [1][15] |
| Column Temperature | 30 - 35°C | [1] |
| Injection Volume | 10 - 20 µL | [1][16] |
| Detection Wavelength | 278 nm |[1][2] |
Table 2: System Suitability Requirements
| Parameter | Typical Acceptance Criteria | Source(s) |
|---|---|---|
| Tailing Factor (T) | ≤ 1.5 | [1] |
| Resolution (R) | ≥ 1.5 (between diastereoisomers) | [1] |
| %RSD (Replicate Injections) | ≤ 2.0% |[1] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example: Phosphate Buffer/Methanol)
This protocol provides a representative example for preparing a mobile phase.
-
Prepare Aqueous Buffer:
-
Accurately weigh and dissolve the appropriate amount of a phosphate salt (e.g., monobasic potassium phosphate) in HPLC-grade water to achieve the desired molarity (e.g., 0.01M).[15]
-
Adjust the pH to the target value (e.g., 3.0) using an acid like orthophosphoric acid.[2] A low pH is often beneficial for cefuroxime peak shape.[2]
-
Filter the buffer solution through a 0.45 µm filter to remove particulates.[1][15]
-
-
Mix Mobile Phase:
-
Measure the required volumes of the filtered aqueous buffer and HPLC-grade organic modifier (e.g., methanol) into a clean mobile phase reservoir. An example ratio is 60:40 (v/v) buffer to methanol.[15]
-
Mix the solution thoroughly.
-
-
Degas Mobile Phase:
-
Degas the final mixture using sonication or vacuum filtration to remove dissolved gases, which can cause pump and detector issues.[1]
-
Protocol 2: Standard Solution Preparation
-
Prepare Stock Solution:
-
Prepare Working Solution:
-
Further dilute an aliquot of the stock solution with the mobile phase to achieve the desired final concentration for analysis.[1]
-
Protocol 3: Sample Preparation from Tablets
-
Weigh and Grind:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[17]
-
-
Extraction:
-
Accurately weigh an amount of the powder equivalent to a single dose (e.g., 120 mg of cefuroxime axetil) and transfer it to a 100-mL volumetric flask.[17]
-
Add a portion of the dissolving solvent (e.g., 50 mL of methanol), and shake or sonicate for approximately 10 minutes to ensure complete dissolution of the active ingredient.[4][17]
-
Dilute to volume with the same solvent and mix well.[17]
-
-
Filter and Dilute:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. support.waters.com [support.waters.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. xisdxjxsu.asia [xisdxjxsu.asia]
- 15. rjpbcs.com [rjpbcs.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Protein Precipitation for Cefuroxime Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the protein precipitation step for cefuroxime analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for protein precipitation when analyzing cefuroxime in plasma?
A rapid and simple protein precipitation (PPT) is the most common method for preparing plasma samples for cefuroxime analysis, especially for high-throughput screening.[1] This technique typically involves adding an organic solvent or an acid to the biological sample to denature and precipitate proteins, which are then separated by centrifugation.[1][2]
Q2: Which organic solvents are recommended for precipitating proteins in cefuroxime analysis?
Acetonitrile and methanol are the most frequently used organic solvents for precipitating proteins prior to cefuroxime analysis.[1][2][3][4][5][6] Acetonitrile is often preferred as it tends to produce larger protein particulates that are easier to pellet during centrifugation.[6] Methanol is also effective but may result in finer precipitates that can be more challenging to separate.[6]
Q3: What is the optimal ratio of organic solvent to plasma for efficient protein precipitation?
A general recommendation is to use a 3:1 or 4:1 ratio of organic solvent to plasma (v/v).[5][6][7] For instance, for every 100 µL of plasma, 300 µL to 400 µL of the precipitating solvent is added. This ratio is generally sufficient to ensure efficient protein removal while maintaining a reasonable dilution of the sample.[6]
Q4: How does temperature affect protein precipitation for cefuroxime analysis?
Temperature is a critical factor influencing protein stability and precipitation. Performing the precipitation at low temperatures, such as 4°C or on ice, is often recommended to enhance protein stability and yield.[3][4] Elevated temperatures can accelerate the degradation of cefuroxime, so keeping samples cool during processing is crucial.[4][8]
Q5: What is the role of pH in the protein precipitation process for drug analysis?
The pH of the solution significantly impacts protein solubility.[9][10] Proteins are least soluble and most likely to precipitate at their isoelectric point (pI), where their net charge is zero.[11] Adjusting the pH of the sample can, therefore, optimize protein removal. For cefuroxime analysis, acidified solvents (e.g., acetonitrile with 0.1% formic acid) are often used to aid in protein denaturation and precipitation.[1][12]
Q6: What are the typical centrifugation speeds and times required to pellet precipitated proteins?
High-speed centrifugation is necessary to effectively pellet the precipitated proteins. Common parameters range from 10,000 to 14,000 x g for 10 to 20 minutes.[4] Specific protocols for cefuroxime analysis have successfully used centrifugation at 13,000 rpm for 10 minutes.[1][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cefuroxime Recovery | Incomplete Protein Precipitation: Insufficient solvent volume or inadequate mixing. | - Ensure the solvent-to-sample ratio is at least 3:1 (v/v).- Vortex the mixture vigorously for at least 30-60 seconds to ensure thorough mixing.[1][3] |
| Cefuroxime Degradation: The sample was processed at room temperature for an extended period. Cefuroxime is susceptible to degradation at elevated temperatures.[4] | - Perform all sample preparation steps on ice or at 4°C.[3][4]- Minimize the time between sample collection and analysis. | |
| Drug Adsorption to Precipitated Protein: Cefuroxime may co-precipitate with the plasma proteins. | - Optimize the pH of the precipitation solvent. Adding a small amount of acid (e.g., 0.1% formic acid) can help disrupt protein-drug interactions.[1] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in vortexing time, incubation temperature, or centrifugation. | - Standardize all steps of the protocol, including mixing times and speeds, incubation periods, and centrifugation parameters.- Use a calibrated pipette for accurate volume measurements. |
| Incomplete Separation of Supernatant: Pipetting precipitated protein along with the supernatant. | - Carefully aspirate the supernatant without disturbing the protein pellet.- Leave a small amount of supernatant behind to avoid aspirating the pellet. | |
| Clogged HPLC Column or Instrument Issues | Presence of Fine Protein Particles in the Supernatant: Inefficient pelleting of precipitated proteins. | - Increase the centrifugation speed or time (e.g., 14,000 x g for 15-20 minutes).[4]- After centrifugation, filter the supernatant through a 0.22 µm syringe filter before injection.[4] |
| Lipid Interference: Lipids from the plasma sample may not be fully removed by simple protein precipitation. | - Consider a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for cleaner samples if matrix effects are significant.[1] |
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for cefuroxime analysis using different protein precipitation methods.
Table 1: Comparison of Protein Precipitation Methods for Cefuroxime Analysis
| Parameter | Method 1: Acetonitrile Precipitation | Method 2: Methanol Precipitation |
| Analyte | Cefuroxime | Cefuroxime |
| Internal Standard (IS) | Cefotaxime | Tazobactam |
| Biological Matrix | Rat Plasma | Human Plasma |
| Analytical Method | UFLC-MS/MS | LC-MS/MS |
| Linearity Range | 0.01 - 400 mg/L | 0.0525 - 21.0 µg/mL |
| Correlation Coefficient (r) | > 0.99 | 0.9998 |
| Mean Extraction Recovery | > 83.5% | 89.44% - 91.94% |
| Intra-day Precision (RSD) | < 11.5% | < 6.26% |
| Inter-day Precision (RSD) | < 11.5% | < 6.26% |
| Accuracy (Relative Error) | -7.1% to 2.2% | > 90.92% |
| Data sourced from BenchChem Application Notes.[1] |
Experimental Protocols
Method 1: Protein Precipitation with Acidified Acetonitrile
This protocol is suitable for the analysis of Cefuroxime in plasma using UFLC-MS/MS.[1]
Materials:
-
Biological plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, analytical grade
-
Internal Standard (IS) solution (e.g., Cefotaxime)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the appropriate volume of the internal standard solution.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Inject an aliquot of the supernatant directly into the UFLC-MS/MS system.
Method 2: Protein Precipitation with Methanol
This protocol is designed for the quantification of Cefuroxime in human plasma by LC-MS/MS.[1][3]
Materials:
-
Human plasma sample
-
Methanol, HPLC grade, ice-cold
-
Internal Standard (IS) solution (e.g., Tazobactam or Cefuroxime-d3)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of refrigeration
Procedure:
-
Pipette 100-200 µL of the human plasma sample into a microcentrifuge tube.
-
Add the appropriate volume of the internal standard solution.
-
Add 200-600 µL of ice-cold methanol to the sample (maintaining a 2:1 or 3:1 ratio of methanol to plasma).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for protein precipitation in cefuroxime analysis.
Caption: A logical diagram for troubleshooting low cefuroxime recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Protein precipitation - Wikipedia [en.wikipedia.org]
- 12. clinichrom.com [clinichrom.com]
Overcoming co-elution of cefuroxime impurities in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of cefuroxime and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of cefuroxime that can cause co-elution problems?
A1: The most common impurities that tend to co-elute with cefuroxime or with each other are its degradation products and isomers. These include Δ³-isomers and E-isomers of cefuroxime axetil.[1][2] Forced degradation studies under heat can be performed to intentionally generate Δ³-isomers, while exposure to sunlight can produce E-isomers, aiding in their identification during method development.[1]
Q2: My chromatogram shows a broad or shouldered peak for cefuroxime. What could be the cause?
A2: A broad or shouldered peak often indicates the co-elution of one or more impurities with the main cefuroxime peak. This can be due to suboptimal chromatographic conditions, such as an inappropriate mobile phase composition or pH. It is also possible that the column is losing its efficiency.
Q3: How can I confirm if I have a co-elution problem?
A3: If you are using a photodiode array (PDA) detector, you can perform a peak purity analysis. If the UV spectra across the peak are not identical, it indicates the presence of a co-eluting compound. With mass spectrometry (MS) detection, different mass-to-charge ratios will be observed across the peak if it is impure.
Q4: What is the first step to troubleshoot the co-elution of cefuroxime impurities?
A4: The first and most critical step is to adjust the mobile phase composition. The selectivity of the separation is highly dependent on the mobile phase. You can try altering the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Additionally, adjusting the pH of the buffer can significantly impact the retention and resolution of ionizable compounds like cefuroxime and its acidic or basic impurities.[3][4]
Troubleshooting Guide
Issue: Poor separation between Cefuroxime Axetil and its Δ³-isomers.
This is a common issue as these are structural isomers. The following troubleshooting steps can be taken to improve resolution.
Caption: Troubleshooting workflow for resolving co-elution.
Initial Unoptimized Method:
A common starting point that may lead to co-elution is a rapid gradient or an isocratic method with a high percentage of organic solvent. For instance, using a mobile phase with a high concentration of methanol might result in the co-elution of Cefuroxime Axetil B and Cefuroxime Axetil A isomers.[2]
Optimized Method 1: Adjusting Mobile Phase Composition
By systematically varying the ratio of the aqueous buffer to the organic modifiers, separation can be significantly improved.
-
Experimental Protocol:
-
Prepare a series of mobile phases with varying ratios of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile.
-
Start with a higher aqueous content and gradually increase the organic content.
-
Use a C8 column (e.g., Teknokroma, tracer excel C8, 15 cm x 0.46 cm, 5 µm).[1]
-
Set the flow rate to 1 mL/min and the detection wavelength to 278 nm.[1]
-
Maintain a column temperature of 35°C.[1]
-
Inject the sample mixture containing cefuroxime axetil and its degradation products for each mobile phase composition and record the chromatograms.
-
-
Data Summary:
| Mobile Phase Composition (0.02M KH₂PO₄:Methanol:Acetonitrile, v/v/v) | Cefuroxime Axetil B Retention Time (min) | Δ³-isomers Retention Time (min) | Resolution (Rs) |
| 60:40:0 | Overlapped | Overlapped | < 1.0 |
| 60:35:5 | 11.09 | 12.6 | > 1.5 |
| 60:30:10 | 13.21 | 15.1 | > 2.0 |
Optimized Method 2: Adjusting Mobile Phase pH
Adjusting the pH of the mobile phase can alter the ionization state of cefuroxime and its impurities, thereby affecting their retention and improving separation.
-
Experimental Protocol:
-
Prepare the mobile phase consisting of a buffer (e.g., 0.05% orthophosphoric acid in water) and an organic modifier (e.g., methanol) in a fixed ratio (e.g., 60:40 v/v).[3]
-
Adjust the pH of the aqueous buffer component to different values (e.g., 2.5, 3.0, 3.5) using an acid or base (e.g., triethylamine).[3]
-
Use a C18 column (e.g., Sunfire C18, 250 mm x 4.6 mm, 5 µm).[3]
-
Set the flow rate to 0.7 mL/min and the detection wavelength to 278 nm.[3]
-
Maintain the column at ambient temperature (25°C).[3]
-
Inject the sample and record the chromatograms at each pH value.
-
-
Data Summary:
| Mobile Phase pH | Cefuroxime Axetil Retention Time (min) | Key Impurity Retention Time (min) | Observations |
| 2.5 | 8.2 | 9.1 | Improved peak shape, better resolution |
| 3.0 | 7.5 | 8.5 | Optimal separation and peak symmetry[3] |
| 3.5 | 6.8 | 7.6 | Decreased retention, potential for new co-elutions |
Forced Degradation Protocol
To identify potential degradation products and confirm the stability-indicating nature of your method, a forced degradation study is recommended.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
-
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of cefuroxime axetil in methanol (e.g., 1.2 mg/mL).[1]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl and keep at room temperature for a specified period. Neutralize before injection.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH and keep at room temperature for a specified period. Neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂.
-
Thermal Degradation: Heat the stock solution at 90°C for 2 hours.[1]
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 5 hours.[1]
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. This will help to identify the retention times of the degradation products.
-
References
Technical Support Center: Analysis of Descarbamoyl Cefuroxime by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS/MS analysis of Descarbamoyl cefuroxime.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[3][4] The presence of endogenous components like proteins, lipids, and salts in biological samples is a common cause of ion suppression.[1][5]
Q2: How can I identify if ion suppression is occurring in my this compound analysis?
A2: A common method to identify ion suppression is a post-column infusion experiment.[6][7] In this experiment, a constant flow of this compound solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A drop in the baseline signal of this compound at specific retention times indicates the elution of interfering compounds that cause ion suppression.[7]
Q3: What are the most common sources of ion suppression in bioanalytical methods for cephalosporins like this compound?
A3: In bioanalysis, the most common sources of ion suppression are endogenous matrix components that are not removed during sample preparation.[5] For cephalosporins in biological matrices such as plasma or urine, these often include phospholipids, salts, and proteins.[8] The choice of sample preparation technique significantly impacts the level of matrix components remaining in the final extract.[5]
Q4: How does the choice of ionization technique affect ion suppression for this compound?
A4: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) due to its more complex ionization mechanism.[3] For analytes like this compound, which are typically analyzed by ESI, operating in negative ion mode might reduce interference, as fewer matrix components are ionized compared to the positive mode.[3][9] However, the suitability of negative mode depends on the ionization efficiency of this compound itself.
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for this compound.
This issue is often a direct consequence of ion suppression, where the ionization of this compound is inhibited by co-eluting matrix components.
| Possible Cause | Troubleshooting Step |
| Inadequate Sample Cleanup | The sample preparation method may not be effectively removing interfering matrix components. |
| Solution: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[4][10] | |
| Co-elution with Matrix Components | This compound is eluting from the LC column at the same time as ion-suppressing compounds. |
| Solution: Optimize the chromatographic conditions. Modify the mobile phase gradient to better separate the analyte from matrix interferences.[6][11] Consider using a column with a different chemistry or a smaller particle size (UPLC/UHPLC) for improved resolution.[11] | |
| High Sample Concentration | Injecting a highly concentrated sample can lead to a higher concentration of matrix components, exacerbating ion suppression. |
| Solution: Dilute the sample extract before injection. While this also dilutes the analyte, the reduction in matrix effects can sometimes lead to a net improvement in the signal-to-noise ratio.[6][9] |
Issue 2: Inconsistent and irreproducible results for this compound.
Variability in ion suppression between samples can lead to poor precision and accuracy in quantitative analysis.
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | The extent of ion suppression varies from one sample to another, possibly due to differences in the sample matrix composition. |
| Solution 1: Utilize a stable isotope-labeled internal standard (SIL-IS) such as this compound-d3. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, thus compensating for the variability.[12] | |
| Solution 2: Prepare calibration standards and quality control samples in the same biological matrix as the study samples (matrix-matched calibration).[1][6] This helps to normalize the matrix effects across the analytical run. | |
| Inconsistent Sample Preparation | Variability in the sample preparation process can lead to differing levels of matrix components in the final extracts. |
| Solution: Ensure the sample preparation protocol is well-defined and consistently followed. Automated sample preparation systems can improve reproducibility. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleaner Sample Extracts
SPE is a highly effective technique for removing matrix interferences prior to LC-MS/MS analysis.[13] A validated LC-MS/MS method for the parent drug, cefuroxime, reported no matrix effect when using SPE for sample preparation.[14]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate solution (5 mM)
-
Glacial acetic acid
Procedure:
-
Condition: Wash the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[15]
-
Load: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[15]
-
Elute: Elute this compound and the internal standard with 1 mL of an appropriate organic solvent, such as methanol or a mixture of acetonitrile and methanol.[10][15]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
Protocol 2: Protein Precipitation (PPT) - A High-Throughput Approach
PPT is a simpler and faster method, but generally provides less clean extracts compared to SPE.[5][16]
Materials:
-
Acetonitrile or Methanol (LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes
Procedure:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile or methanol containing 0.1% formic acid.[10][16]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[10]
-
Carefully transfer the supernatant to a new tube or vial for injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cephalosporin Analysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Matrix Component Removal | Moderate | High | High |
| Reduction of Ion Suppression | Moderate | High | High |
| Sample Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | High | Moderate |
| Typical Recovery | Variable, can be high | High and reproducible | High, but can be variable |
This table summarizes general expectations for these techniques based on literature for cephalosporins and other small molecules.[5][13]
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography/electrospray tandem mass spectrometry method for the determination of cefuroxime in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Descarbamoyl Cefuroxime vs. Cefuroxime: A Comparative Guide to Chemical Stability
For researchers, scientists, and drug development professionals, a thorough understanding of the stability of an active pharmaceutical ingredient (API) and its degradation products is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide provides a detailed comparison of the chemical stability of the second-generation cephalosporin antibiotic, cefuroxime, and its primary degradation product and metabolite, descarbamoyl cefuroxime.
Cefuroxime is known to be susceptible to degradation, primarily through the hydrolysis of its carbamoyloxymethyl side chain at the 3-position of the cephem nucleus, which leads to the formation of this compound.[1] This conversion is a critical degradation pathway that significantly influences the stability profile of cefuroxime, particularly in aqueous solutions.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are crucial for elucidating the intrinsic stability of a drug substance. While comprehensive studies on the forced degradation of isolated this compound are not widely available, the stability of cefuroxime has been extensively documented under various stress conditions. Cefuroxime is notably unstable under hydrolytic (both acidic and alkaline) and oxidative conditions.[1][2] In contrast, it demonstrates greater stability under thermal and photolytic stress.[1]
The formation of this compound is a key indicator of cefuroxime degradation. In aqueous solutions, cefuroxime's stability is significantly influenced by pH and temperature. For instance, in a high-concentration cefuroxime aqueous injection stored at 4°C, the relative content of this compound remained below 3% for 14 days. However, upon transfer to 22°C, the solution was stable for only 20 hours, with a rapid increase in this compound content.[3]
Quantitative Stability Data
The following table summarizes the degradation of cefuroxime under various stress conditions. It is important to note that much of the available data focuses on the rate of cefuroxime degradation and the concurrent formation of this compound, rather than a side-by-side comparison of the two isolated compounds under identical stress conditions.
| Stress Condition | Compound | Observations | Reference |
| Alkaline Hydrolysis | Cefuroxime | Significant degradation within 90 minutes in 0.1N NaOH, with complete degradation by the third day.[1] | [1] |
| (0.1N NaOH) | |||
| Acidic Hydrolysis | Cefuroxime | Unstable in acidic conditions, leading to the opening of the β-lactam ring.[2] | [2] |
| (e.g., 0.1N HCl) | |||
| Oxidative Stress | Cefuroxime | Substantial degradation within 90 minutes in the presence of 30% hydrogen peroxide, leading to complete degradation over three days.[1] | [1] |
| (30% H₂O₂) | |||
| Thermal Stress | Cefuroxime | Minimal degradation observed after five days at 50°C.[1] | [1] |
| (50°C) | |||
| Photolytic Stress | Cefuroxime | Stable when exposed to sunlight, with only minor degradation.[1] | [1] |
| (Sunlight) | |||
| Refrigerated Storage | Cefuroxime | In aqueous injection (1.5g/15mL), the concentration of cefuroxime significantly decreased over 14 days at 4°C. | [3] |
| (4°C) | This compound | The relative content of this compound increased linearly but remained under 3% over 14 days at 4°C. | [3] |
| Ambient Temperature | Cefuroxime | A solution of 1.5g/15mL was stable for only 20 hours at 22°C after being stored for 14 days at 4°C. | [3] |
| (22°C) | This compound | The relative content of this compound increased rapidly at 22°C. | [3] |
Degradation Pathway
The primary degradation pathway of cefuroxime involves the hydrolysis of the carbamoyl group from the C-3 methylene substituent, resulting in the formation of this compound. This reaction is a key factor in the overall stability of cefuroxime-containing products.
Experimental Protocols
The stability of cefuroxime and the formation of this compound are typically evaluated using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Below are generalized protocols for forced degradation and kinetic studies.
Forced Degradation Study Protocol
This protocol is designed to generate potential degradation products and assess the intrinsic stability of the drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of cefuroxime in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.[2]
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. The mixture can be kept at room temperature or heated for a specified period (e.g., 24 hours).[2]
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period.[2]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of an oxidizing agent (e.g., 3-30% hydrogen peroxide) and keep at room temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 50-80°C).[1]
-
Photolytic Degradation: Expose the solid drug substance or a solution to UV or fluorescent light.[1]
-
-
Sample Analysis: At various time points, withdraw samples. If necessary, neutralize acidic or basic solutions. Dilute the samples to a suitable concentration for HPLC analysis.
-
Quantification: Calculate the percentage of cefuroxime degradation and the formation of this compound based on the peak areas in the chromatograms.
HPLC Method for Cefuroxime and this compound
The following is an example of an HPLC method for the separation and quantification of cefuroxime and this compound.
-
Instrumentation: Agilent 1200 series HPLC system or equivalent with a UV detector.[3]
-
Column: Inertsil ODS-3, 150 x 4 mm, 5 µm.[3]
-
Mobile Phase: An isocratic mixture of water, acetonitrile, and trifluoroacetic acid (75:25:0.1 v/v/v).[3]
-
Flow Rate: 2 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Autosampler Temperature: 15°C.[3]
-
Detection Wavelength: 273 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Retention Times: this compound (~2.6 min), Cefuroxime (~3.1 min).[3]
Conclusion
References
A Comparative Analysis of Descarbamoyl Cefuroxime and Other Cefuroxime Impurities for Researchers and Drug Development Professionals
An in-depth guide to the characteristics, formation, and biological impact of key cefuroxime impurities, featuring supporting experimental data and detailed protocols.
Cefuroxime, a widely prescribed second-generation cephalosporin antibiotic, is susceptible to degradation, leading to the formation of various impurities that can potentially impact its safety and efficacy. Among these, Descarbamoyl cefuroxime is a primary degradation product formed through hydrolysis. This guide provides a comprehensive comparison of this compound with other notable cefuroxime impurities, focusing on their formation under stress conditions and their biological activities. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and controlling the impurity profile of cefuroxime.
Comparison of Impurity Formation under Forced Degradation
Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug substance. Cefuroxime is known to degrade under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2]
Key Impurities:
-
This compound (Cefuroxime EP Impurity A): Formed by the hydrolysis of the carbamoyl group from the C-3 methylene substituent of cefuroxime.[3]
-
Δ³-Isomers and E-Isomers: Primarily associated with the degradation of the prodrug cefuroxime axetil.[1]
-
Cefuroxime Lactone (Descarbamoylcefuroxime Lactone): An impurity that has been studied for its genotoxic potential.[1]
The following table summarizes the quantitative analysis of cefuroxime degradation and the formation of its impurities under different stress conditions.
| Stress Condition | Reagent/Parameter | Time | Cefuroxime Remaining (%) | Major Impurities Formed | Reference |
| Alkaline Hydrolysis | 0.1N NaOH | 90 min | 29.56% | This compound | [2] |
| 3 days | 0% | This compound and others | [2] | ||
| Acidic Hydrolysis | 0.1N HCl | 90 min | 29.06% | Not specified | [2] |
| 3 days | 0% | Not specified | [2] | ||
| Oxidative Degradation | 30% H₂O₂ | 90 min | 32.10% | Not specified | [2] |
| 3 days | 0% | Not specified | [2] | ||
| Thermal Degradation | 50°C | 5 days | 75.33% | Minimal degradation | [2] |
| Photolytic Degradation | Sunlight | 5 days | 72.88% | E-isomers (from cefuroxime axetil) | [2][4] |
Comparative Biological Activity
The presence of impurities can affect the therapeutic efficacy and safety of a drug product. While the antimicrobial activity of cefuroxime is well-established, data on the biological effects of its impurities is limited.
Antimicrobial Activity:
Genotoxicity:
A study on the genotoxicity of cefuroxime lactone was conducted to assess its potential to cause genetic damage. The study concluded that under the experimental conditions, cefuroxime lactone did not show any mutagenic effects.[1] The results of the key genotoxicity assays are summarized below.
| Assay | Test System | Concentration/Dose of Cefuroxime Lactone | Result | Positive Control Result | Reference |
| Ames Test | Salmonella typhimurium (TA97, 98, 100, 102) | Up to 5000 µ g/plate | No significant increase in revertant colonies | Significant increase | [1] |
| Micronucleus Test | Kunming mice | 125, 250, 500 mg/kg | No significant increase in micronucleus rate | 19.74‰ (vs. 1.82‰ in negative control) | [1] |
| Chromosome Aberration Assay | Chinese Hamster Lung (CHL) cells | Up to 2500 µg/mL | No significant increase in chromosomal aberration rate | Significant increase | [1] |
Experimental Protocols
Forced Degradation Studies
A typical forced degradation study for cefuroxime involves subjecting a solution of the drug to various stress conditions as outlined in the table above. The extent of degradation and the formation of impurities are then monitored at different time points.
Protocol for Alkaline Hydrolysis:
-
Prepare a stock solution of cefuroxime in a suitable solvent (e.g., water or methanol).
-
Add a specific volume of the stock solution to a solution of 0.1N sodium hydroxide (NaOH) to achieve the desired final concentration of cefuroxime.
-
Maintain the solution at a controlled temperature (e.g., room temperature or elevated temperature) and protect it from light.
-
At predetermined time intervals (e.g., 30, 60, 90 minutes, and daily for several days), withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with an equivalent amount of 0.1N hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method to determine the percentage of remaining cefuroxime and the amount of impurities formed.
Similar protocols can be followed for acidic hydrolysis (using 0.1N HCl), oxidative degradation (using 30% hydrogen peroxide), thermal degradation (by heating the drug solution), and photolytic degradation (by exposing the drug solution to a light source, such as a UV lamp or sunlight).
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A stability-indicating RP-HPLC method is essential for separating and quantifying cefuroxime and its degradation products.
Example HPLC Method:
-
Column: Teknokroma, tracer excel C8 (15 cm x 0.46 cm, 5 µm)[4]
-
Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5 v/v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 278 nm[4]
-
Column Temperature: 35°C[4]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of cefuroxime reference standard in methanol. Dilute an aliquot of the stock solution with the mobile phase to the desired concentration.[4]
-
Sample Solution: For drug products like tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of cefuroxime axetil, transfer it to a volumetric flask, and dissolve it in methanol with the aid of sonication. Dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter and then dilute an aliquot of the filtrate with the mobile phase.[4]
-
Injection Volume: 20 µL[4]
This method has been shown to separate cefuroxime axetil from its degradation products, including Δ³-isomers and E-isomers, with retention times of approximately 11.09/12.6 minutes for cefuroxime axetil diastereomers, and 14.13, 20.76, and 24.24 minutes for the degradation products.[4]
Visualizations
Cefuroxime Degradation Pathway
The following diagram illustrates the primary degradation pathway of cefuroxime to its major impurity, this compound, through hydrolysis.
Caption: Primary degradation pathway of Cefuroxime to this compound.
Experimental Workflow for Impurity Analysis
This diagram outlines the general workflow for the analysis of cefuroxime and its impurities using HPLC.
Caption: General workflow for HPLC analysis of cefuroxime impurities.
Mechanism of Action and Inactivation
The antibacterial action of cefuroxime is dependent on its intact β-lactam ring. Degradation leading to the opening of this ring results in a loss of efficacy.
Caption: Mechanism of action of cefuroxime and its inactivation by degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative activities of cefuroxime, amoxicillin-clavulanic acid, ciprofloxacin, enoxacin, and ofloxacin against aerobic and anaerobic bacteria isolated from bite wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cefuroxime and Descarbamoyl Cefuroxime: An Examination of Antibacterial Potency
A deep dive into the antibacterial profiles of the second-generation cephalosporin, cefuroxime, and its primary degradation product and synthetic precursor, descarbamoyl cefuroxime, reveals a significant disparity in their antimicrobial efficacy. While cefuroxime is a potent, broad-spectrum antibiotic, available data indicates that this compound is generally considered to possess negligible antibacterial activity.
Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism common to β-lactam antibiotics.[1] It is effective against a wide range of Gram-positive and Gram-negative bacteria and is noted for its stability against many β-lactamases.[2] this compound, on the other hand, is a known impurity, degradation product, and metabolite of cefuroxime.[1][3] It is also the direct precursor in the final step of cefuroxime synthesis, where the 3-hydroxymethyl group is carbamoylated to form the active drug.[4]
While extensive data is available on the minimum inhibitory concentrations (MICs) of cefuroxime against various pathogens, a comprehensive search of scientific literature did not yield specific comparative studies detailing the antibacterial activity of this compound with quantitative MIC values. The focus on this compound in research is primarily on its role in the synthesis and degradation of cefuroxime, rather than its own antimicrobial properties. The structural change—the absence of the carbamoyl group—is understood to be critical for the molecule's antibacterial efficacy.
In Vitro Antibacterial Activity
The following table summarizes the known antibacterial activity of cefuroxime against several common pathogens. It is important to note that no corresponding quantitative data for the antibacterial activity of this compound was found in the reviewed literature.
| Organism | Cefuroxime MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 0.12 - 2 | Data not available |
| Escherichia coli | 2 - >256 | Data not available |
| Haemophilus influenzae | Data not available | Data not available |
| Klebsiella pneumoniae | Data not available | Data not available |
| Streptococcus pneumoniae | Data not available | Data not available |
| Neisseria gonorrhoeae | Data not available | Data not available |
Note: The MIC values for Cefuroxime can vary depending on the strain and the testing methodology.
Experimental Protocols
The determination of antibacterial activity is typically carried out using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the test compounds (cefuroxime and this compound) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Mechanism of Action and Degradation Pathway
Cefuroxime, like other β-lactam antibiotics, inhibits the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are essential for the cross-linking of peptidoglycan in the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.
The degradation of cefuroxime to this compound involves the hydrolysis of the carbamoyl group at the 3-position of the cephem nucleus. This process can occur both in vivo through metabolic processes and in vitro as a result of chemical instability.[3]
Figure 1. Relationship between Cefuroxime and this compound.
Experimental Workflow for Comparative Antibacterial Activity Testing
The following diagram illustrates a typical workflow for comparing the antibacterial activity of cefuroxime and this compound.
Figure 2. Experimental workflow for MIC determination.
References
Navigating the Labyrinth of Cefuroxime Impurities: A Comparative Guide to Regulatory Standards
For Researchers, Scientists, and Drug Development Professionals
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of medications. Cefuroxime, a widely used second-generation cephalosporin antibiotic, is available in two main forms: Cefuroxime Sodium for parenteral administration and Cefuroxime Axetil, an oral prodrug. The synthesis and degradation of cefuroxime can lead to the formation of various impurities that must be carefully monitored and controlled within pharmacopeial limits. This guide provides a comparative overview of the regulatory guidelines for cefuroxime impurities as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), supported by experimental data and detailed analytical methodologies.
Comparison of Regulatory Limits for Cefuroxime Impurities
The acceptable levels of impurities in cefuroxime drug substances and products are specified in their respective monographs in the USP and EP. These limits are crucial for ensuring the quality and safety of the final pharmaceutical product. A summary of the specified impurity limits is presented in the tables below.
Cefuroxime Sodium Impurity Limits
| Impurity | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |
| Impurity A | ≤ 1.0% | Not Individually Specified |
| Any Other Individual Impurity | ≤ 1.0% | Not Individually Specified |
| Total Impurities | ≤ 4.0% | Not Specified |
| Disregard Limit | 0.1% | Not Specified |
Cefuroxime Axetil Impurity Limits
| Impurity | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |
| Impurity A (∆³-isomers) | ≤ 1.5% (sum of the pair of peaks) | ≤ 1.2% |
| Impurity B | ≤ 1.0% (sum of the pair of peaks) | Not Individually Specified |
| Impurity E | ≤ 0.5% | ≤ 1.0% |
| Cefuroxime | Not Individually Specified | ≤ 0.7% |
| Cefuroxime Lactone | Not Individually Specified | ≤ 0.3% |
| Any Other Individual Impurity | ≤ 0.5% | Not Individually Specified |
| Total Impurities | ≤ 3.0% | Not More Than 3.0% [1] |
| Disregard Limit | 0.05% | Reporting Threshold: 0.05%[1] |
Understanding the Origin of Impurities: Degradation Pathways
Cefuroxime is susceptible to degradation under various conditions, primarily through hydrolysis and oxidation, leading to the formation of several impurities.[2] The beta-lactam ring, essential for its antibacterial activity, is prone to cleavage under both acidic and alkaline conditions.[2] The prodrug, Cefuroxime Axetil, can also undergo hydrolysis of its ester linkage.[2] Furthermore, the sulfur atom in the dihydrothiazine ring is a potential site for oxidation.[2] Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[2]
Caption: Major degradation pathways of Cefuroxime.
Experimental Protocols for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of cefuroxime and its related impurities. Below are representative experimental protocols derived from published stability-indicating methods.
Protocol 1: RP-HPLC for Cefuroxime Axetil and its Degradation Products[3]
-
Column: Teknokroma, Tracer Excel C8 (15 cm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Column Temperature: 35°C
-
Injection Volume: Not specified
-
Run Time: 25 minutes
Protocol 2: RP-HPLC for Cefuroxime in Injection Formulations[4]
-
Column: Zodiac C8 (150 x 4.6mm, 5µm)
-
Mobile Phase: A mixture of pH 3.4 acetate buffer and acetonitrile (10:1 v/v)
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 254 nm
-
Retention Time: Approximately 3.08 minutes for Cefuroxime
Protocol 3: RP-HPLC for Cefuroxime Axetil in Bulk and Tablet Forms[5]
-
Column: Sunfire C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and 0.05% orthophosphoric acid in water (pH 3.0) (40:60 v/v) with triethylamine
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 278 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Workflow for Impurity Management in Drug Development
The identification, characterization, and control of impurities is a systematic process that begins early in drug development and continues through to post-market surveillance. The following diagram illustrates a typical workflow.
Caption: Impurity management workflow in drug development.
This guide provides a foundational comparison of the regulatory landscapes for cefuroxime impurities. It is imperative for researchers and drug development professionals to consult the most current versions of the relevant pharmacopeias and regulatory guidelines to ensure compliance and maintain the highest standards of product quality and patient safety.
References
A Comparative Guide to HPLC and LC-MS/MS Methods for Descarbamoyl Cefuroxime Analysis
Published: December 8, 2025
This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Descarbamoyl cefuroxime. As the primary degradation product of the cephalosporin antibiotic Cefuroxime, accurate quantification of this compound is critical for stability studies, quality control, and pharmacokinetic analysis of the parent drug[1].
The selection of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This document presents a summary of performance data, detailed experimental protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in choosing the most suitable method for their application.
Performance Comparison
The following table summarizes the key validation parameters for representative HPLC-UV and LC-MS/MS methods for the analysis of Cefuroxime and its degradant, this compound, in biological matrices like human plasma. LC-MS/MS methods generally offer significantly lower limits of quantification, making them more suitable for applications requiring high sensitivity[2].
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.2 - 12.0 µg/mL[2] | 0.0525 - 21.0 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL (200 ng/mL)[2] | 0.0525 µg/mL (52.5 ng/mL)[3] |
| Accuracy | 94.5% - 100.0%[2] | > 90.92%[3] |
| Precision (Inter-day %RSD) | < 4.6%[2] | < 6.26%[3] |
| Recovery | 57.6% - 64.8%[2] | 89.44% - 92.32%[3] |
Experimental Workflows
The general analytical workflows for both HPLC-UV and LC-MS/MS involve sample preparation, chromatographic separation, detection, and data analysis. The primary distinction lies in the detector, with mass spectrometry providing enhanced selectivity and sensitivity through mass-to-charge ratio analysis.
References
Forced Degradation of Cefuroxime: A Comparative Analysis of Stress Studies and Descarbamoyl Cefuroxime Formation
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of forced degradation studies on cefuroxime, a second-generation cephalosporin antibiotic. It delves into the experimental conditions that lead to its degradation and the formation of its primary degradation product, descarbamoyl cefuroxime, offering valuable insights for stability-indicating method development and formulation strategies.
Cefuroxime is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation.[1] The integrity of the β-lactam ring, crucial for its antibacterial activity, is compromised under acidic and alkaline environments.[1] Forced degradation studies are therefore essential to elucidate the degradation pathways and identify the resulting products, ensuring the safety and efficacy of cefuroxime-containing pharmaceuticals.
Comparative Analysis of Forced Degradation Conditions
Forced degradation studies expose cefuroxime to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation. The extent of degradation is influenced by factors such as the concentration of the stressor, temperature, and duration of exposure.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for cefuroxime, leading to the cleavage of the β-lactam ring.[1]
-
Acidic Conditions: In the presence of acid, cefuroxime undergoes hydrolysis, leading to the opening of the β-lactam ring. One study using 0.1N hydrochloric acid (HCl) observed 70.94% degradation after 90 minutes, with complete degradation by the third day.[2]
-
Alkaline Conditions: Cefuroxime is also unstable in alkaline conditions. A study using 0.1N sodium hydroxide (NaOH) reported 70.44% degradation after 90 minutes and complete degradation by the third day.[2] Another study on cefuroxime axetil in 0.1N NaOH found 18.1% and 75.6% degradation for the bulk drug and a standard sample, respectively, after 24 hours.[3]
Oxidative Degradation
Oxidative stress also significantly impacts the stability of cefuroxime. The sulfur atom in the dihydrothiazine ring is a primary site for oxidation, which can lead to the formation of sulfoxide derivatives.[1] Using 30% hydrogen peroxide (H₂O₂), one study reported 67.90% degradation after 90 minutes, with complete degradation by the third day.[2]
Thermal and Photolytic Degradation
In comparison to hydrolytic and oxidative conditions, cefuroxime demonstrates greater stability under thermal and photolytic stress.[2]
-
Thermal Stability: When subjected to heat at 50°C, only minimal degradation was observed, with 75.33% of the drug remaining after five days.[2]
-
Photolytic Stability: Cefuroxime is also relatively stable when exposed to sunlight, with 72.88% of the drug remaining after five days.[2]
Formation of this compound
This compound is a significant degradation product formed through the hydrolysis of the carbamoyl group at the 3-position of the cefuroxime molecule.[4][5] While this is a known chemical degradation pathway, there is also evidence suggesting its potential formation in vivo through enzymatic hydrolysis, positioning it as a metabolite of interest.[4] The formation of this compound is a key indicator of cefuroxime degradation and is often monitored in stability studies.[6]
Quantitative Data Summary
The following table summarizes the quantitative data from various forced degradation studies on cefuroxime.
| Stress Condition | Reagent | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 90 min | Room Temp | 70.94% | [2] |
| Acid Hydrolysis | 0.1N HCl | 3 days | Room Temp | 100% | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 90 min | Room Temp | 70.44% | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 3 days | Room Temp | 100% | [2] |
| Alkaline Hydrolysis (Cefuroxime Axetil Bulk) | 0.1N NaOH | 24 hours | Room Temp | 18.1% | [3] |
| Alkaline Hydrolysis (Cefuroxime Axetil Standard) | 0.1N NaOH | 24 hours | Room Temp | 75.6% | [3] |
| Oxidative Degradation | 30% H₂O₂ | 90 min | Room Temp | 67.90% | [2] |
| Oxidative Degradation | 30% H₂O₂ | 3 days | Room Temp | 100% | [2] |
| Thermal Degradation | - | 5 days | 50°C | 24.67% | [2] |
| Photolytic Degradation | Sunlight | 5 days | Room Temp | 27.12% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of forced degradation studies. The following table outlines typical experimental protocols.
| Stress Condition | Protocol |
| Stock Solution Preparation | Prepare a 1 mg/mL stock solution of cefuroxime in a suitable solvent like methanol or a methanol-water mixture.[1] |
| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.[1] |
| Alkaline Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before analysis.[1] |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for a specified period. |
| Thermal Degradation | Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent for analysis.[1] |
| Photolytic Degradation | Expose the solid drug substance or its solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.[1] |
Visualization of Workflows and Pathways
To better illustrate the processes involved in forced degradation studies and the resulting degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for forced degradation studies of cefuroxime.
Caption: Major degradation pathways of cefuroxime.
Comparison of Analytical Methods
The separation and quantification of cefuroxime and its degradation products are typically achieved using stability-indicating high-performance liquid chromatography (HPLC) methods.[1]
-
HPLC with UV Detection: This is a widely used method for routine analysis. A typical HPLC-UV method involves a reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[7][8] Detection is commonly performed at around 278 nm.[7][8] This method is robust and provides good separation for the parent drug and its major degradation products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and selective analysis, especially in complex matrices like plasma, LC-MS/MS is the preferred method.[9][10] It offers higher specificity and allows for the use of stable isotope-labeled internal standards, such as this compound-d3, to improve accuracy and precision.[9]
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Good | Excellent |
| Sensitivity | Moderate | High |
| Instrumentation | Widely available | More specialized |
| Internal Standard | Chemical analogue | Stable isotope-labeled |
| Application | Routine quality control, stability studies | Bioanalysis, trace-level impurity profiling |
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation studies of cefuroxime tablet by using spectrophotometric techniques [wisdomlib.org]
- 3. iajpr.com [iajpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioequivalence Studies of Cefuroxime Axetil: The Role of Descarbamoyl Cefuroxime
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug products to their brand-name counterparts is a critical step in the regulatory approval process. This guide provides an in-depth comparison of key considerations in the bioequivalence assessment of Cefuroxime Axetil, with a special focus on the role and analytical considerations of its primary degradation product and metabolite, Descarbamoyl Cefuroxime.
Cefuroxime axetil is a second-generation cephalosporin antibiotic administered orally as a prodrug.[1] Following administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[1] Given this rapid conversion, bioequivalence studies for cefuroxime axetil formulations focus on measuring the concentration of the active moiety, cefuroxime, in the plasma.[1]
Comparative Pharmacokinetics in Bioequivalence Studies
Bioequivalence is typically assessed in randomized, two-period, two-sequence, single-dose, crossover studies in healthy adult volunteers. The key pharmacokinetic (PK) parameters—peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC)—are determined for both the test and reference formulations. For a generic product to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC of the test to reference product must fall within the acceptance range of 80-125%.[2]
The following table summarizes representative pharmacokinetic parameters of cefuroxime from a bioequivalence study of 500 mg cefuroxime axetil tablets in healthy volunteers.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval for the Ratio (Test/Reference) |
| Cmax (µg/mL) | 7.2 ± 2.1 | 7.5 ± 2.3 | 91.4% - 104.2% |
| AUC0-t (µg·h/mL) | 31.5 ± 8.9 | 30.8 ± 8.5 | 97.4% - 110.9% |
| AUC0-∞ (µg·h/mL) | 32.1 ± 9.2 | 31.5 ± 8.9 | 97.6% - 111.1% |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 | - |
| t1/2 (h) | 1.8 ± 0.4 | 1.9 ± 0.5 | - |
Data adapted from a representative bioequivalence study. Actual values may vary between studies.[3]
The Role of this compound: An Important Impurity and Metabolite
This compound is a primary degradation product and a potential metabolite of cefuroxime, formed through the hydrolysis of the carbamoyloxymethyl side chain.[4] While the active moiety, cefuroxime, is the primary analyte for bioequivalence determination, monitoring this compound can be important for several reasons:
-
Quality Control: Its presence in the drug product is an indicator of degradation and is controlled within specified limits.
-
Metabolic Profiling: Understanding its formation and elimination contributes to a more complete pharmacokinetic profile of the drug.
-
Bioanalytical Integrity: Ensuring the analytical method can distinguish between cefuroxime and this compound is crucial for accurate quantification of the active moiety.
Regulatory guidelines generally recommend focusing on the parent drug (in this case, the active moiety cefuroxime) for bioequivalence assessment, as it is considered more sensitive to formulation differences.[5] The measurement of metabolites is typically only required if the parent drug is a prodrug with very low or undetectable levels in circulation, which is not the case for cefuroxime after oral administration of cefuroxime axetil.[6]
Experimental Protocols: Bioanalytical Methods
Accurate and validated bioanalytical methods are the cornerstone of bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.
Method 1: Standard Bioequivalence Assay for Cefuroxime
This protocol describes a typical LC-MS/MS method for the quantification of cefuroxime in human plasma.
1. Sample Preparation (Protein Precipitation) [3]
-
To 200 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., Tazobactam at 18.6 µg/mL).
-
Vortex the sample for 30 seconds.
-
Add 600 µL of methanol to precipitate plasma proteins.
-
Vortex for another 30 seconds.
-
Centrifuge the sample at 13,000 rpm for 5 minutes.
-
Inject 2 µL of the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions [3]
-
Column: Zorbax SB-Aq (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with methanol and 0.05% formic acid in water (42:58, v/v)
-
Flow Rate: 1 mL/min (split to 500 µL/min before entering the mass spectrometer)
-
Column Temperature: 30°C
3. Mass Spectrometry Conditions [3]
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cefuroxime: m/z 423.0 → 317.9
-
Tazobactam (IS): m/z 298.9 → 138.0
-
Method 2: Simultaneous Quantification of Cefuroxime and this compound
This protocol, adapted from a preclinical study, allows for the simultaneous measurement of both cefuroxime and its metabolite, this compound. This can be valuable for comprehensive pharmacokinetic modeling and for assessing the impact of formulation differences on the metabolic profile.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 10 µL of a deuterated internal standard working solution (e.g., this compound-d3 at 100 ng/mL).
-
Vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic and Mass Spectrometry Conditions
While a specific validated method for human plasma was not found in the search results, the following parameters can serve as a starting point for method development, based on available information for the individual analytes.[4]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI) - to be optimized
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Potential MRM Transitions:
-
Cefuroxime: m/z 425.1 → 207.1 (Positive Mode)
-
This compound: m/z 382.1 → 207.1 (Positive Mode)
-
This compound-d3 (IS): m/z 385.1 → 210.1 (Positive Mode)
-
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the metabolic pathway of cefuroxime axetil and a typical workflow for a bioequivalence study.
Caption: Metabolic pathway of Cefuroxime Axetil.
Caption: Workflow of a typical bioequivalence study.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of total and unbound cefuroxime in plasma by ultra‐performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparison of different internal standards for cefuroxime quantification
For researchers, scientists, and drug development professionals, the accurate quantification of cefuroxime is paramount for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in developing robust and reliable analytical methods, typically using liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet (UV) detection. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. This guide provides a detailed comparison of different internal standards used for the quantification of cefuroxime, supported by experimental data from published studies.
Performance Comparison of Internal Standards
The selection of an internal standard is pivotal for the accuracy and precision of the analytical method. Below is a summary of the performance characteristics of various internal standards used in the quantification of cefuroxime.
| Validation Parameter | Tazobactam[1][2][3] | Cefoxitin[4] | Cefalexin[5] |
| Analytical Method | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.0525–21.0 µg/mL | 81.0–15976.2 ng/mL | 0.2–12.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL | 81.0 ng/mL | 0.2 µg/mL |
| Accuracy | >90.92% | Within ±6.3% of nominal values | 94.5% to 100.0% |
| Precision (Intra-day & Inter-day) | <6.26% | Within 7.6% | <4.52% |
| Recovery | 89.44% to 92.32% | Not explicitly stated | 41.6% to 45.5% |
| Sample Preparation | Protein Precipitation (Methanol) | Solid Phase Extraction (Oasis HLB) | Protein Precipitation |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. The following sections outline the experimental protocols for the use of Tazobactam, Cefoxitin, and Cefalexin as internal standards.
Method 1: Tazobactam as Internal Standard (LC-MS/MS)[1][2][3]
This method employs a straightforward protein precipitation technique for sample preparation, making it suitable for high-throughput analysis.
-
Sample Preparation: To a plasma sample, an appropriate amount of Tazobactam internal standard solution is added. Protein precipitation is then carried out by adding methanol. After vortexing and centrifugation, the supernatant is collected for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Mass Spectrometry Detection: Detection is performed using an MS/MS detector in multiple reaction monitoring (MRM) mode.
Method 2: Cefoxitin as Internal Standard (LC-MS/MS)[4]
This method utilizes solid-phase extraction (SPE) for sample cleanup, which can lead to cleaner extracts and reduced matrix effects compared to protein precipitation.
-
Sample Preparation: Cefoxitin internal standard is added to the plasma sample. The sample is then loaded onto a conditioned Oasis HLB solid-phase extraction cartridge. The cartridge is washed to remove interfering substances, and then the analyte and internal standard are eluted. The eluate is evaporated to dryness and reconstituted in the mobile phase before injection[4].
-
Chromatographic Conditions:
-
Column: LiChrospher 60 RP Select B (125 mm x 4 mm i.d., 5 µm particle size)[4].
-
-
Mass Spectrometry Detection: An MS/MS detector in MRM mode is used for quantification.
Method 3: Cefalexin as Internal Standard (HPLC-UV)[5]
This method provides a cost-effective alternative to LC-MS/MS, using HPLC with UV detection.
-
Sample Preparation: Cefalexin is used as the internal standard. The sample preparation involves protein precipitation[5].
-
Chromatographic Conditions:
-
UV Detection: The UV detector is set to a wavelength of 275 nm[5].
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for cefuroxime quantification.
Caption: Logic for selecting an internal standard.
References
- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Descarbamoyl Cefuroxime
For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to strict safety protocols, including the proper disposal of chemical reagents like Descarbamoyl Cefuroxime, is a critical component of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a known degradation product and synthetic intermediate of the second-generation cephalosporin antibiotic, Cefuroxime.[1]
Immediate Safety and Handling:
This compound is classified as a hazardous substance.[2][3] As a cephalosporin derivative, it is a potent respiratory and skin sensitizer, capable of causing allergic reactions upon repeated exposure.[2][4][5] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize risk.
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound like Cefuroxime.[2] A comprehensive personal protective equipment (PPE) regimen is mandatory and includes:
-
Hand Protection: Nitrile rubber gloves.[2]
-
Eye Protection: Safety glasses with side-shields or goggles.[2]
-
Body Protection: A laboratory coat.[2]
-
Respiratory Protection: In a well-ventilated area, and if dust is generated, a NIOSH-approved respirator is required.[2][6]
All manipulations of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through an approved hazardous waste program.[2] Under no circumstances should this material be disposed of down the drain or in regular trash.[2][6] Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[7][8][9]
-
Waste Segregation: All waste materials contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, wipes), must be segregated from non-hazardous waste.[2]
-
Waste Collection:
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect solutions in a dedicated, sealed, and shatter-resistant hazardous waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions and simplify disposal.[2]
-
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and identify the contents, including "this compound," in accordance with local and national regulations.[2]
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area, such as within a fume hood, away from general laboratory traffic.[2]
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.[2]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.[2]
Physicochemical Data
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, the following table summarizes its key physicochemical properties to inform safe handling and disposal.[1]
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₃O₇S |
| Molecular Weight | 381.36 g/mol [1][3] |
| Appearance | Pale Beige Solid[1] |
| Storage Conditions | 2-8°C, protected from air and light[1][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[1] |
Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound.
Experimental Protocol: Alkaline Hydrolysis for Cephalosporin Deactivation (Illustrative)
While the primary recommended disposal method is through a licensed hazardous waste contractor, in some instances, chemical deactivation may be considered to render the antibiotic inactive prior to collection. Alkaline hydrolysis is a method that has been shown to be effective for breaking the β-lactam ring of cephalosporins.[7] The following is an illustrative protocol adapted from procedures for other cephalosporins and should be validated for this compound before implementation.
Objective: To deactivate this compound in a liquid waste stream.
Materials:
-
Liquid waste containing this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE
-
Labeled hazardous waste container for the treated liquid
Procedure:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, chemically resistant container.[7]
-
pH Adjustment: While stirring, slowly add the NaOH solution to the waste to raise the pH to >10. Monitor the pH carefully.
-
Reaction Time: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the β-lactam ring.
-
Neutralization: After the reaction period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: Even after deactivation, the treated liquid waste should be collected in a labeled hazardous waste container and disposed of through your institution's EHS department, as it may still contain degradation byproducts and other chemicals not suitable for sewer disposal.[7]
It is crucial to consult with your institution's EHS department to ensure compliance with all applicable local, state, and federal regulations for pharmaceutical waste disposal.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|56271-94-4|MSDS [dcchemicals.com]
- 4. (6R,7R)-7-(((2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl)amino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | C15H15N3O7S | CID 9800056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SIDP - Antibiotic Disposal [sidp.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. sdmedwaste.com [sdmedwaste.com]
Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for Descarbamoyl Cefuroxime
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing Descarbamoyl Cefuroxime in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe research environment.
This compound is a degradation product and synthetic intermediate of the cephalosporin antibiotic, Cefuroxime.[1] Due to its chemical relationship with Cefuroxime, it is classified as a sensitizer and requires specific precautions to prevent allergic reactions and other potential health hazards.[2]
Immediate Safety and Handling at a Glance
A comprehensive approach to personal protection is mandatory when handling this compound, particularly in its powdered form. The following personal protective equipment (PPE) must be worn at all times.
Engineering Controls: All manipulations of solid or solutions of this compound should be conducted in a well-ventilated laboratory.[1] To minimize inhalation exposure, the use of a chemical fume hood is highly recommended, especially when handling powders.[1][3]
Personal Protective Equipment (PPE):
-
Respiratory Protection: To prevent the inhalation of the powdered compound, which can lead to respiratory sensitization, allergy, or asthma-like symptoms, an appropriate NIOSH-approved respirator (e.g., N95 or higher) is essential.[2][3]
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[1][2]
-
Skin Protection: Impervious gloves, such as nitrile, and a lab coat or other protective clothing must be worn to prevent skin contact, which may cause an allergic skin reaction.[2][4]
-
General Hygiene: Hands should be washed thoroughly after handling the compound.[2]
Quantitative Occupational Exposure Data for Related Compounds
| Compound | Occupational Exposure Band (OEB) | Time-Weighted Average (TWA) | Acute Toxicity (Oral LD50, Rat) |
| Cefuroxime | 2[5] | 100 µg/m³[5] | >10 g/kg[5] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, gloves), must be treated as hazardous waste.[3] These materials should be segregated from non-hazardous waste and collected in dedicated, leak-proof, and clearly labeled hazardous waste containers.[3] Disposal must be managed through an approved hazardous waste program in accordance with local, state, and federal regulations.[1][3] Under no circumstances should this material be disposed of down the drain or in regular trash.[3]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial:
-
Inhalation: If inhaled, the individual should be moved to fresh air immediately. If breathing is difficult or respiratory symptoms develop, seek medical attention.[2]
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[6]
-
Eye Contact: If the compound comes into contact with the eyes, remove any contact lenses and immediately flush the eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. A physician should be called promptly.[6]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell and rinse the mouth.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (6R,7R)-7-(((2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl)amino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | C15H15N3O7S | CID 9800056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound|56271-94-4|MSDS [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
